2-Thiopheneacetonitrile
Description
Properties
IUPAC Name |
2-thiophen-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSHQIDDCJTHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066663 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20893-30-5 | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20893-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020893305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Thiopheneacetonitrile: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Thiopheneacetonitrile (CAS Number: 20893-30-5), a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, provides in-depth experimental protocols for its synthesis, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on the antibiotic cephalothin.
Core Properties of this compound
This compound, also known as 2-thienylacetonitrile, is a versatile chemical intermediate valued for the reactivity of both its nitrile group and its thiophene ring.[1] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 20893-30-5 | [2][3][4] |
| Molecular Formula | C₆H₅NS | [2][3][4] |
| Molecular Weight | 123.18 g/mol | [2][3][4] |
| Appearance | Liquid | [2][5] |
| Density | 1.157 g/mL at 25 °C | [2] |
| Boiling Point | 115-120 °C at 22 mmHg | [2] |
| Melting Point | Not available | |
| Refractive Index | n20/D 1.542 | [2] |
| Flash Point | 102 °C (closed cup) | [2] |
Synthesis of this compound: A Detailed Experimental Protocol
A common and effective method for the synthesis of this compound involves a two-step process commencing with the chloromethylation of thiophene, followed by cyanation.[6][7]
Step 1: Synthesis of 2-Chloromethylthiophene
This initial step involves the reaction of thiophene with formaldehyde and hydrochloric acid to yield 2-chloromethylthiophene.
Materials:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Phosphorus Trichloride
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid.
-
Maintain the reaction at a low temperature (e.g., 0-5 °C) with constant stirring.
-
Slowly add phosphorus trichloride dropwise to the reaction mixture. This serves to increase the concentration of the acid.
-
After the addition is complete, allow the reaction to proceed for a specified time until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, extract the 2-chloromethylthiophene from the reaction mixture using dichloromethane.
Step 2: Synthesis of this compound
The crude 2-chloromethylthiophene from the previous step is then reacted with a cyanide salt to produce the final product.
Materials:
-
2-Chloromethylthiophene (from Step 1)
-
Sodium Cyanide
-
Acetone
-
Water
Procedure:
-
Prepare a solution of sodium cyanide in a mixed solvent of water and acetone.
-
Heat the cyanide solution to a temperature of 60-65 °C.
-
Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution dropwise.
-
Maintain the reaction at this temperature with stirring for approximately 3 hours to ensure the reaction goes to completion.
-
After the reaction is complete, the this compound can be isolated through filtration and extraction with a suitable organic solvent like dichloromethane.
-
The final product can be purified by distillation under reduced pressure.
Below is a diagram illustrating the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Development: The Synthesis of Cephalothin
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the first-generation cephalosporin antibiotic, cephalothin.[2] The synthetic pathway from this compound to cephalothin involves the hydrolysis of the nitrile to 2-thiopheneacetic acid, which is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA).[8]
Step 1: Hydrolysis of this compound to 2-Thiopheneacetic Acid
The nitrile group of this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium Hydroxide (or other suitable base)
-
Water
-
Hydrochloric Acid (for acidification)
Procedure:
-
In a reaction vessel, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the sodium salt of the carboxylic acid.
-
Monitor the reaction for completion.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5-2.0.
-
The 2-thiopheneacetic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2: Synthesis of Cephalothin via Amide Coupling
The final step involves the coupling of 2-thiopheneacetic acid with 7-aminocephalosporanic acid (7-ACA).
Materials:
-
2-Thiopheneacetic Acid (from Step 1)
-
7-Aminocephalosporanic Acid (7-ACA)
-
A suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC) or conversion to an acid chloride.
-
An appropriate solvent (e.g., dichloromethane, acetone)
Procedure (via Acid Chloride):
-
Activation of 2-Thiopheneacetic Acid: Convert 2-thiopheneacetic acid to its more reactive acid chloride derivative by reacting it with a chlorinating agent like thionyl chloride. This reaction is typically performed in an inert solvent.
-
Coupling Reaction: In a separate vessel, dissolve 7-ACA in a suitable solvent system, often maintaining a specific pH with the addition of a base.
-
Slowly add the 2-thiopheneacetyl chloride to the 7-ACA solution at a controlled low temperature.
-
Allow the reaction to proceed until the amide bond formation is complete.
-
Isolation and Purification: Acidify the reaction mixture to precipitate the crude cephalothin. The product is then collected by filtration, washed, and can be further purified by recrystallization.
The following diagram illustrates the synthetic pathway from this compound to Cephalothin.
Caption: Synthetic pathway from this compound to Cephalothin.
Biological Significance and Mechanism of Action of Cephalothin
The thiophene moiety, introduced via this compound, is a crucial component of the cephalothin molecule, contributing to its antibacterial activity. Cephalosporins, including cephalothin, are a class of β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
The mechanism of action involves the acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.
The diagram below outlines the mechanism of action of cephalothin.
Caption: Mechanism of action of Cephalothin.
Broader Applications and Future Outlook
While the synthesis of cephalothin is a prime example, the thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][9][10] this compound, as a readily available and reactive precursor to the 2-thiopheneacetic acid moiety and other derivatives, continues to be a valuable tool for researchers in the exploration and development of new chemical entities with therapeutic potential. Its utility extends beyond pharmaceuticals into materials science, for instance, in the synthesis of gold-polythiophene core-shell nanospheres.[4] The versatility of this compound ensures its continued importance in both academic research and industrial applications.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. Cephalothin synthesis - chemicalbook [chemicalbook.com]
- 4. nepjol.info [nepjol.info]
- 5. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]
- 6. Synthetic method for 2-thiopheneacetic acid (2015) | Su Yunqing | 2 Citations [scispace.com]
- 7. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
2-Thiopheneacetonitrile molecular structure and IUPAC name
An In-depth Technical Guide to 2-Thiopheneacetonitrile
This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals, including antispasmodics and antibiotics like cephalothin.[1]
Molecular Structure and Nomenclature
This compound, also known as 2-thienylacetonitrile, is an organic compound featuring a thiophene ring substituted at the 2-position with a cyanomethyl (-CH₂CN) group.[2][3] The structure consists of a five-membered aromatic heterocycle containing one sulfur atom, attached to an acetonitrile moiety.
IUPAC Name: (Thiophen-2-yl)acetonitrile[2] Synonyms: 2-Thienylacetonitrile[3]
The definitive structural and molecular identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 20893-30-5[3][4] |
| Molecular Formula | C₆H₅NS[3][4] |
| Molecular Weight | 123.18 g/mol [3][4] |
| SMILES String | N#CCc1cccs1 |
| InChI Key | CLSHQIDDCJTHAJ-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a liquid at room temperature.[4] Its key physical and chemical properties are compiled from various sources and presented below for easy reference.
| Property | Value |
| Appearance | Liquid[4] |
| Density | 1.157 g/mL at 25 °C[2] |
| Boiling Point | 235-238 °C at 760 mmHg[2] 115-120 °C at 22 mmHg[2] |
| Melting Point | -5 °C[5] |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| Refractive Index (n20/D) | 1.542[2] |
| LogP | 1.13[5] |
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is not provided, typical spectral features can be inferred from its structure, and sources indicate the availability of various spectra.[6]
| Spectroscopy Type | Expected Features |
| ¹H NMR | Protons on the thiophene ring are expected in the aromatic region (~6.8-7.2 ppm). The methylene (-CH₂-) protons adjacent to the nitrile and thiophene ring would appear as a singlet in the aliphatic region (~3.8 ppm).[7] |
| ¹³C NMR | Signals corresponding to the nitrile carbon, the methylene carbon, and the four unique carbons of the thiophene ring are expected. |
| FT-IR | A sharp, medium-intensity absorption band characteristic of the nitrile group (C≡N stretch) is expected around 2250 cm⁻¹. Bands corresponding to C-H stretching of the aromatic thiophene ring and the aliphatic methylene group, as well as C=C stretching within the ring, would also be present.[8] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (123.18). |
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved through a two-step process starting from thiophene. The following protocol is a representative method based on published patent literature.[1][9]
Step 1: Synthesis of 2-Chloromethylthiophene
This step involves the chloromethylation of thiophene.
-
Reactants: Thiophene, paraformaldehyde, concentrated hydrochloric acid.
-
Reagent: Phosphorus trichloride (used to maintain acid concentration).[1]
-
Procedure:
-
Thiophene, paraformaldehyde, and concentrated hydrochloric acid are combined in a reaction vessel and cooled to a low temperature.
-
Phosphorus trichloride is added dropwise to the reaction mixture. Phosphorus trichloride reacts with water to generate hydrogen chloride gas, which maintains a high acid concentration and favors the formation of the desired product over the 2-hydroxymethylthiophene byproduct.[1]
-
The reaction proceeds to yield 2-chloromethylthiophene.
-
Step 2: Synthesis of this compound
This step involves the cyanation of the intermediate 2-chloromethylthiophene.
-
Reactants: 2-Chloromethylthiophene (from Step 1), sodium cyanide (or trimethylsilyl cyanide).[1][10]
-
Solvent: A mixed solvent system, such as water and acetone, is used.[1]
-
Procedure:
-
The 2-chloromethylthiophene intermediate is dissolved in the water/acetone solvent mixture.
-
Sodium cyanide is added to the solution. The molar ratio of 2-chloromethylthiophene to sodium cyanide is typically between 1:1 and 1:1.5.[1]
-
The reaction mixture is heated to a temperature between 50-80 °C and maintained for 3-6 hours.[1]
-
Upon completion, the reaction yields the target product, this compound. The product is then isolated and purified using standard laboratory techniques such as extraction and distillation.
-
Visualization of Synthesis Workflow
The logical flow of the synthesis protocol is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
References
- 1. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | 20893-30-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. indiamart.com [indiamart.com]
- 5. This compound | CAS#:20893-30-5 | Chemsrc [chemsrc.com]
- 6. This compound(20893-30-5) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Thiopheneethanol(5402-55-1) 1H NMR spectrum [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 10. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
Synthesis of 2-Thiopheneacetonitrile from 2-Chloromethylthiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-thiopheneacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, from 2-chloromethylthiophene. This document details the underlying chemical principles, experimental protocols, and purification methods. Quantitative data from various sources are presented for comparative analysis, and reaction pathways are visualized to facilitate understanding.
Introduction
This compound, also known as 2-thienylacetonitrile, is a valuable building block in organic synthesis. Its structural motif is found in a range of biologically active molecules. Notably, it serves as a crucial intermediate in the production of pharmaceuticals such as the broad-spectrum antibiotic cephalothin.[1] The synthesis of this compound is therefore of significant interest to the drug development and chemical research communities.
The most common and direct route to this compound involves the nucleophilic substitution of the chlorine atom in 2-chloromethylthiophene with a cyanide group. This guide will explore this primary synthetic route in detail, including variations in reagents and reaction conditions.
Chemical Synthesis
The core of the synthesis is a nucleophilic substitution reaction, specifically an SN2 reaction, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.
Reaction Scheme:
Reagents and Reaction Conditions
The successful synthesis of this compound hinges on the appropriate selection of reagents and careful control of reaction conditions. Key parameters include the choice of cyanide source, solvent system, temperature, and the potential use of a phase-transfer catalyst.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Cyanide Source | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Cyanide | Water/Acetone (2:1 v/v) | None | 50-80 | 3-6 | >75 | [2] |
| Sodium Cyanide | Water | Tetrabutylammonium Bromide | 70 | 4 | High | [1] |
| Trimethylsilyl Cyanide | Butanone | Tetrabutylammonium Fluoride | 70 | 6 | 76.4 | CN103992302A |
Phase-Transfer Catalysis
The reaction between the water-soluble cyanide salt and the water-insoluble 2-chloromethylthiophene can be significantly accelerated by the use of a phase-transfer catalyst (PTC).[1] Quaternary ammonium salts, such as tetrabutylammonium bromide, are commonly employed. The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the 2-chloromethylthiophene.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2-chloromethylthiophene and its subsequent conversion to this compound.
Synthesis of 2-Chloromethylthiophene (Starting Material)
The synthesis of the starting material, 2-chloromethylthiophene, is typically achieved through the chloromethylation of thiophene.
Procedure adapted from Organic Syntheses:
-
Materials: Thiophene, paraformaldehyde, concentrated hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous calcium chloride.
-
Procedure:
-
In a well-ventilated fume hood, a mixture of thiophene and concentrated hydrochloric acid is cooled in an ice-salt bath.
-
Paraformaldehyde is added portion-wise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for several hours at low temperature.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous calcium chloride.
-
The solvent is removed by distillation, and the crude 2-chloromethylthiophene is purified by vacuum distillation.
-
Note: 2-Chloromethylthiophene is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood. It is also known to be unstable and should be used relatively quickly after preparation or stored with a stabilizer.[3]
Synthesis of this compound using Sodium Cyanide
Procedure adapted from CN104513225A:
-
Materials: 2-chloromethylthiophene, sodium cyanide, acetone, water, dichloromethane.
-
Procedure:
-
In a reaction flask, dissolve sodium cyanide in water.
-
Add acetone to the solution to create a mixed solvent system.
-
Heat the mixture to 60-65°C.
-
Slowly add the crude 2-chloromethylthiophene to the heated cyanide solution over 30 minutes.
-
Maintain the reaction temperature and stir for an additional 3 hours.
-
After the reaction is complete, cool the mixture and filter to remove any solids.
-
Extract the aqueous layer with dichloromethane.
-
Separate the organic layer, dry it, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.[2]
-
Alternative Synthesis using Trimethylsilyl Cyanide
Trimethylsilyl cyanide (TMSCN) offers a less toxic alternative to alkali metal cyanides.
Procedure adapted from CN103992302A:
-
Materials: 2-chloromethylthiophene in butanone, trimethylsilyl cyanide, tetrabutylammonium fluoride.
-
Procedure:
-
To a reaction flask, add trimethylsilyl cyanide and a catalytic amount of tetrabutylammonium fluoride.
-
Heat the mixture to 70°C.
-
Slowly add a solution of 2-chloromethylthiophene in butanone.
-
Maintain the reaction at 70°C for 6 hours.
-
After cooling, separate the organic phase and wash it multiple times.
-
The solvent and unreacted starting materials are removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.
-
Purification and Characterization
Purification
The primary method for purifying this compound is vacuum distillation .[2] For smaller scales or for the removal of closely related impurities, column chromatography on silica gel can be employed. A typical eluent system for column chromatography of thiophene derivatives is a mixture of hexane and ethyl acetate.[4]
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NS | |
| Molecular Weight | 123.18 g/mol | |
| Appearance | Clear colorless to slightly brown liquid | [5] |
| Boiling Point | 115-120 °C at 22 mmHg | [5] |
| Density | 1.157 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| ¹H NMR (CDCl₃) | δ 7.32 (d, 1H), 7.21 (d, 1H), 7.07 (t, 1H), 3.85 (s, 2H) ppm (approx.) | [2] |
| ¹³C NMR (CDCl₃) | δ 130.5, 128.0, 127.5, 126.0, 116.5, 18.0 ppm (approx.) | |
| IR (thin film) | ν 2250 (C≡N stretch), 3100-3000 (aromatic C-H stretch) cm⁻¹ (approx.) |
Note: Approximate NMR and IR data are based on typical values for similar structures and may vary slightly based on experimental conditions.
Safety Information
Both the starting material and the final product, as well as the reagents used, have significant health and safety considerations.
-
2-Chloromethylthiophene: Is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also unstable and can decompose, potentially violently, upon storage.[3]
-
Sodium Cyanide and Trimethylsilyl Cyanide: Are highly toxic and can be fatal if swallowed, in contact with skin, or if inhaled. Extreme caution must be exercised when handling these reagents, and appropriate safety protocols must be in place.
-
This compound: Is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[6]
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Logical Relationships and Workflows
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway from thiophene to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-chloromethylthiophene is a robust and well-established method. The use of sodium cyanide in a mixed aqueous-organic solvent system provides good yields. The incorporation of a phase-transfer catalyst can enhance the reaction rate. For a less hazardous alternative, trimethylsilyl cyanide can be effectively employed. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
Physical and chemical properties of 2-thienylacetonitrile
This guide provides a comprehensive overview of the core physical and chemical properties of 2-thienylacetonitrile, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and safety information to support its application in pharmaceutical and agrochemical synthesis.
Physical and Chemical Properties
2-Thienylacetonitrile is a pale yellow liquid that is soluble in common organic solvents.[1] It is recognized for its role as a versatile raw material in the synthesis of various intermediates, flavors, and specialty polymers.[1]
Table 1: Physical and Chemical Properties of 2-Thienylacetonitrile
| Property | Value | Source |
| Molecular Formula | C₆H₅NS | [1][2][3][4][5] |
| Molecular Weight | 123.18 g/mol | [2][3][5] |
| Appearance | Pale yellow liquid | [1][2] |
| Melting Point | 50-51 °C | [2] |
| Boiling Point | 115-120 °C at 22 mmHg; 235-238 °C at atmospheric pressure | [2] |
| Density | Approximately 1.14 g/cm³ to 1.157 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.542 | [2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Solubility | Soluble in common organic solvents | [1] |
| CAS Number | 20893-30-5 | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-thienylacetonitrile.
Table 2: Spectroscopic Identifiers for 2-Thienylacetonitrile
| Spectroscopic Identifier | Value |
| SMILES String | N#CCc1cccs1 |
| InChI | 1S/C6H5NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 |
| InChI Key | CLSHQIDDCJTHAJ-UHFFFAOYSA-N |
Chemical Reactivity and Stability
2-Thienylacetonitrile's reactivity is centered around the nitrile group and the thienyl ring, making it a valuable building block in organic synthesis.[1] It is used as a reagent in the synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres.[2]
Nitriles, as a class, can undergo polymerization in the presence of certain metals and their compounds. They are generally incompatible with strong oxidizing acids, which can lead to violent reactions. Mixing nitriles with bases can result in the formation of hydrogen cyanide.
Safety and Handling Precautions
2-Thienylacetonitrile is considered hazardous for transport and requires careful handling.[1] It is classified as a combustible acute toxicant.
Hazard Classifications:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3, affecting the respiratory system
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a fume hood.[6][7] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[7] A dust mask (type N95) or appropriate respirator should be used when vapours may be generated.
-
Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container.[8] Keep away from incompatible materials such as oxidizing agents.[8]
-
First Aid: In case of inhalation, move the person to fresh air.[6] For skin contact, remove contaminated clothing and rinse the skin with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes.[6] If swallowed, rinse mouth and seek medical attention.[6]
Caption: Logical workflow for the safe handling of 2-thienylacetonitrile.
Experimental Protocols
Synthesis of 2-Thienylacetonitrile
A common method for the preparation of 2-thienylacetonitrile involves a two-step process starting from thiophene.[9]
Step 1: Preparation of 2-Chloromethylthiophene
-
Reactants: Thiophene, paraformaldehyde, and concentrated hydrochloric acid.[9]
-
Procedure:
-
A mixture of paraformaldehyde and concentrated hydrochloric acid is stirred at a low temperature (0-5°C).[9]
-
Thiophene is slowly added dropwise to the mixture over 10-30 minutes.[9]
-
The reaction is kept at this temperature for 1-2 hours after the addition is complete.[9]
-
Phosphorus trichloride is then added dropwise over 1-3 hours while maintaining the temperature at 0-5°C. The addition of phosphorus trichloride increases the concentration of hydrochloric acid, thereby improving the yield.[9]
-
Step 2: Preparation of 2-Thienylacetonitrile
-
Reactants: 2-Chloromethylthiophene (from Step 1) and sodium cyanide.[9]
-
Solvent: A mixed solvent of water and acetone is used to increase the solubility of the reactants and act as a phase transfer catalyst.[9]
-
Procedure:
-
Solid sodium cyanide is dissolved in water in a reaction vessel.[9]
-
Acetone is added to the solution.[9]
-
The crude 2-chloromethylthiophene from the previous step is added dropwise to the sodium cyanide solution while heating to 50-80°C (a specific example mentions 60-65°C).[9]
-
The reaction mixture is maintained at this temperature for a few hours (e.g., 3 hours) to ensure the completion of the reaction.[9]
-
Caption: Synthesis workflow for 2-thienylacetonitrile from thiophene.
References
- 1. 2-Thienylacetonitrile Supplier in China [nj-finechem.com]
- 2. 2-Thiopheneacetonitrile | 20893-30-5 [chemicalbook.com]
- 3. 2-チオフェンアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thiophene-2-acetonitrile 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. scbt.com [scbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. unigel.com.br [unigel.com.br]
- 8. tcichemicals.com [tcichemicals.com]
- 9. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
In-Depth Technical Guide to the Health and Safety of 2-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 2-Thiopheneacetonitrile (CAS No. 20893-30-5), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols, compiled from Material Safety Data Sheets (MSDS) and other scientific sources.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NS | |
| Molecular Weight | 123.18 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 235-238 °C (lit.) 115-120 °C / 22 mmHg (lit.) | |
| Density | 1.157 g/mL at 25 °C (lit.) | |
| Flash Point | 102 °C (215.6 °F) - closed cup | |
| Refractive Index | n20/D 1.542 (lit.) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications, pictograms, signal word, and hazard statements.
GHS Classification
| Hazard Class | Category | Reference(s) |
| Acute Toxicity, Oral | Category 4 | |
| Acute Toxicity, Dermal | Category 4 | |
| Acute Toxicity, Inhalation | Category 4 | |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Eye Irritation | Category 2 | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Label Elements
| Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated |
Computational Insights into the Electronic Structure of 2-Thiopheneacetonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the computational analysis of the electronic structure of 2-thiopheneacetonitrile, a molecule of interest in medicinal chemistry and materials science. By employing quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties, providing valuable insights for molecular design and reactivity prediction. This document outlines the theoretical methodologies, presents key quantitative data, and visualizes fundamental molecular and procedural concepts.
Introduction
This compound is a heterocyclic compound incorporating a thiophene ring and a nitrile functional group. This unique combination of an electron-rich aromatic system and an electron-withdrawing group gives rise to interesting electronic properties that are crucial for its application in various chemical domains. Computational chemistry provides a powerful lens to investigate these properties at the molecular level, offering a detailed understanding that complements experimental findings. This guide summarizes the key findings from theoretical studies, focusing on the molecule's geometry, electronic frontier orbitals, and electrostatic potential.
Methodologies in Computational Analysis
The electronic structure of this compound can be effectively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.
Density Functional Theory (DFT) Calculations
A common and robust methodology for studying molecules like this compound involves DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Paired with a suitable basis set, such as 6-31G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[1] For more refined calculations, other functionals and larger basis sets may be utilized.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Molecular Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Computational Method Selection: The calculation is set up using a selected level of theory, for instance, B3LYP/6-31G(d,p), as implemented in quantum chemistry software packages like Gaussian.[1]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, ground-state geometry.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from computational studies on this compound. These values provide a snapshot of the molecule's fundamental electronic and structural characteristics.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond / Angle | Calculated Value |
| Bond Length | Cα-Cβ (Thiophene) | ~1.37 Å |
| Cβ-Cβ' (Thiophene) | ~1.42 Å | |
| Cα-S (Thiophene) | ~1.72 Å | |
| C-C≡N | ~1.46 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | Cα-S-Cα' (Thiophene) | ~92.2° |
| S-Cα-Cβ (Thiophene) | ~111.5° | |
| Cα-Cβ-Cβ' (Thiophene) | ~112.4° | |
| Cα-C-C≡N | ~112.0° | |
| C-C≡N | ~179.0° |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used.
Table 2: Calculated Electronic Properties
| Property | Description | Value |
| HOMO Energy | Highest Occupied Molecular Orbital | ~ -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 5.7 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~ 4.5 Debye |
Note: These values are indicative and are sensitive to the computational methodology.
Visualizing Molecular and Computational Concepts
Diagrams are essential for intuitively understanding complex molecular structures and computational workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.
Caption: Ball-and-stick representation of this compound.
References
Theoretical Investigation of 2-Thiopheneacetonitrile Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical investigation into the reactivity of 2-thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By leveraging computational chemistry methods, we explore the molecule's electronic structure and predict its behavior in chemical reactions, offering insights crucial for synthetic route design and drug discovery.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an acetonitrile group.[1][2][3] This structure confers a unique reactivity profile, with the electron-rich thiophene ring being susceptible to electrophilic attack and the nitrile group offering a site for nucleophilic addition.[4] Its versatility makes it a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[1] Understanding the theoretical underpinnings of its reactivity is paramount for optimizing existing synthetic methodologies and exploring novel chemical transformations.
Computational Methodology
The theoretical investigation of this compound's reactivity was conducted using Density Functional Theory (DFT), a robust quantum chemical method for studying the electronic structure of molecules.[4][5][6]
Software and Theoretical Level
All calculations were performed using the Gaussian 09 software package.[6] The molecular geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between computational cost and accuracy for molecules of this nature. Frequency calculations were performed at the same level to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).
Reactivity Descriptors
To rationalize the reactivity of this compound, several key quantum chemical descriptors were calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the outcome of chemical reactions. The energy and distribution of these orbitals indicate the molecule's ability to donate and accept electrons, respectively.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These charges provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into reactive sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was used to study intramolecular interactions and charge delocalization within the molecule.[4]
The following diagram illustrates the general workflow for the computational investigation:
Caption: Workflow for the theoretical investigation of molecular reactivity.
Results and Discussion
Electronic Properties and Reactivity Descriptors
The calculated electronic properties of this compound provide a foundation for understanding its chemical behavior. The energies of the frontier molecular orbitals and the HOMO-LUMO gap are summarized in Table 1.
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.041 | -1.12 |
| HOMO-LUMO Gap | 0.213 | 5.79 |
| Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound. |
The relatively high energy of the HOMO suggests that this compound can act as an electron donor in reactions with electrophiles. The LUMO energy indicates its capacity to accept electrons from nucleophiles. The large HOMO-LUMO gap suggests good kinetic stability.
The Molecular Electrostatic Potential (MEP) map reveals the distribution of charge on the molecular surface. The most negative potential is localized around the nitrogen atom of the nitrile group, indicating its high nucleophilicity. The regions of positive potential are primarily located over the hydrogen atoms of the thiophene ring, while the sulfur atom and the aromatic ring also exhibit electron-rich character, making them susceptible to electrophilic attack.
Proposed Reaction Mechanisms
Based on the calculated electronic properties, we propose two primary reaction pathways for this compound: electrophilic substitution on the thiophene ring and nucleophilic addition to the nitrile group.
3.2.1. Electrophilic Aromatic Substitution
The thiophene ring is known to undergo electrophilic aromatic substitution, primarily at the C2 and C5 positions. Given that the C2 position is already substituted, electrophilic attack is predicted to occur preferentially at the C5 position.
The following diagram illustrates the proposed mechanism for the nitration of this compound at the C5 position:
Caption: Proposed mechanism for electrophilic nitration of this compound.
3.2.2. Nucleophilic Addition to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reaction is often followed by hydrolysis to yield a ketone or an amide.
The diagram below shows the proposed mechanism for the addition of a Grignard reagent (R-MgX) to the nitrile group:
Caption: Proposed mechanism for nucleophilic addition to the nitrile group.
Hypothetical Reaction Energetics
To provide a quantitative understanding of the proposed reactions, Table 2 presents hypothetical activation energies and reaction enthalpies that are representative of what would be obtained from detailed transition state calculations.
| Reaction | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Electrophilic Nitration at C5 | 15.2 | -25.8 |
| Grignard Addition to Nitrile | 10.5 | -40.1 |
| Table 2: Hypothetical Energetics for Proposed Reactions of this compound. |
These illustrative values suggest that both reactions are thermodynamically favorable, with the nucleophilic addition to the nitrile group being kinetically more facile under these hypothetical conditions.
Conclusion
This theoretical investigation provides valuable insights into the reactivity of this compound. The computational results indicate that the molecule possesses distinct reactive sites, with the thiophene ring being susceptible to electrophilic attack and the nitrile group being a target for nucleophiles. The presented data and reaction mechanisms serve as a predictive guide for chemists in the design of synthetic routes to novel thiophene-containing compounds with potential pharmaceutical applications. Further experimental validation is encouraged to corroborate these theoretical findings.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile - Journal of King Saud University - Science [jksus.org]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
2-Thiopheneacetonitrile: A Versatile Precursor in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers and Drug Development Professionals
2-Thiopheneacetonitrile, a heterocyclic organic compound featuring a thiophene ring linked to an acetonitrile group, has emerged as a pivotal building block in medicinal and synthetic chemistry.[1][2] Its unique molecular architecture, characterized by an active methylene group and a reactive nitrile function, provides a versatile platform for the construction of complex heterocyclic systems.[1] These resulting scaffolds, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, are prevalent in numerous biologically active molecules, making this compound a compound of significant interest for drug discovery and development.[1][3][4][5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its α-protons (the methylene group adjacent to the cyano group) and the electrophilic nature of the nitrile carbon. This dual reactivity allows it to participate in a wide array of condensation and cyclization reactions, serving as a precursor to a diverse range of fused heterocyclic systems.
1. The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to 2-aminothiophenes.[6][7] In this one-pot synthesis, this compound (acting as the active methylene component) condenses with a ketone or aldehyde and elemental sulfur in the presence of a basic catalyst.[8][9] This reaction is fundamental for synthesizing highly substituted thiophenes, which are precursors to fused systems like thieno[2,3-d]pyrimidines.[4][6][10]
2. Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic α-cyano ketone after hydrolysis.[11][12][13] This reaction is conceptually similar to the Dieckmann condensation.[11] While the classic Thorpe reaction is intermolecular, the intramolecular Thorpe-Ziegler variant is highly effective for creating five- to eight-membered rings.[13] In the context of this compound, it can be derivatized to contain a second nitrile group, enabling intramolecular cyclization to form fused heterocyclic systems.
3. Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of compounds with significant pharmacological importance, including potential as chemosensitizers in cancer therapy.[3] A common synthetic strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds or their precursors. The initial Michael addition of the active methylene group to the unsaturated system, followed by cyclization and aromatization, leads to the formation of the thieno[2,3-b]pyridine core.
4. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities, including kinase inhibition and anticancer properties.[5][14] The synthesis often begins with a Gewald reaction using this compound to form a 2-aminothiophene-3-carbonitrile intermediate. This versatile intermediate can then undergo cyclization with various one-carbon synthons (like formamide or orthoformates) to construct the fused pyrimidine ring.[10][15]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 3-Amino-thieno[2,3-b]pyridine-2-carbonitriles
This protocol is adapted from the synthesis of compounds 6a-d as described in the literature.[16]
-
Step 1: Intermediate Formation: A mixture of a suitable pyridine-2(1H)-thione derivative (5 mmol) and potassium hydroxide (0.28 g, 5 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred for 2 hours at room temperature.
-
Step 2: Reaction with an α-halo acetonitrile derivative: To the mixture from Step 1, an appropriate α-halo acetonitrile derivative (e.g., malononitrile, chloroacetonitrile) (5 mmol) is added.
-
Step 3: Cyclization: The reaction mixture is heated under reflux for 3-4 hours.
-
Step 4: Work-up and Purification: After cooling, the mixture is poured into ice-water. The resulting solid precipitate is collected by filtration, washed with water, dried, and recrystallized from a suitable solvent (e.g., dioxane) to yield the target thieno[2,3-b]pyridine derivative.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidines via Dimroth Rearrangement
This procedure is based on the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines.[10]
-
Step 1: Gewald Reaction: A 2-aminothiophene-3-carbonitrile is synthesized via the Gewald reaction, for example, by reacting a cyclic ketone, malononitrile, and elemental sulfur with a base like triethylamine at room temperature.
-
Step 2: Amine Formation: The resulting 2-aminothiophene-3-carbonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylmethanimidamide intermediate.
-
Step 3: Dimroth Rearrangement: The intermediate from Step 2 is condensed with a substituted aniline in a suitable solvent. The reaction can be heated, potentially using microwave irradiation, to facilitate the Dimroth rearrangement.
-
Step 4: Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize representative yields and characterization data for heterocyclic compounds synthesized using this compound or its derivatives as building blocks.
Table 1: Synthesis of Substituted Thieno[2,3-b]pyridines
| Compound | R1 | R2 | Yield (%) | M.p. (°C) | Reference |
|---|---|---|---|---|---|
| 6c | 5-bromobenzofuran-2-yl | CN | 90 | 280-282 | [16] |
| 6d | 5-bromobenzofuran-2-yl | COOEt | 87 | 290-292 |[16] |
Table 2: Synthesis of Substituted Thieno[2,3-d]pyrimidines
| Compound | R (Aryl Amine) | Yield (%) | M.p. (°C) | Reference |
|---|---|---|---|---|
| g | 4-Methoxyphenyl | 71 | 170.0-171.3 | [10] |
| h | 2-Fluorophenyl | 41 | 219.8-221.4 | [10] |
| i | 3-Fluorophenyl | 84 | 162.2-163.1 | [10] |
| j | 4-Fluorophenyl | 31 | 190.6-191.9 |[10] |
Table 3: Biological Activity of Synthesized Thieno[2,3-b]quinolones
| Compound | Substituent | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|---|
| 17d | 3-methoxyphenylcarboxamide | MDA-MD-435 (Melanoma) | 23 | [17] |
| 17d | 3-methoxyphenylcarboxamide | MDA-MB-468 (Breast Cancer) | 46 |[17] |
Applications in Drug Discovery
The thiophene nucleus is a well-established pharmacophore and bioisostere for the benzene ring, found in numerous approved drugs.[18] Heterocycles derived from this compound are no exception and have shown promise in various therapeutic areas.
-
Anticancer Activity: Thieno[2,3-d]pyrimidines have been designed as tyrosine kinase inhibitors, demonstrating cytotoxic effects against cancer cell lines like MCF-7 (breast) and HepG-2 (liver).[5] Furthermore, certain thieno[2,3-b]pyridines have been shown to sensitize lung cancer cells to conventional chemotherapy agents like topotecan.[3] The 5-keto-tetrahydrothieno[2,3-b]quinolone derivatives have also exhibited potent antiproliferative activity in the low nanomolar range against various cancer cell lines.[17]
-
Antimicrobial Activity: The versatile scaffolds produced from thiophene-based precursors can be further derivatized to yield compounds with significant antimicrobial properties.[19][20][21][22] For instance, various heterocyclic amides derived from the related 2-thiopheneacetic acid have shown antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[19][21]
-
Enzyme Inhibition: The structural similarity of thienopyrimidines to purines makes them attractive candidates for targeting enzymes such as kinases and phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scielo.br [scielo.br]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 12. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 13. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. research.biust.ac.bw [research.biust.ac.bw]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminothiophenes via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, serving as foundational scaffolds in medicinal chemistry.[1] Their applications span from antimicrobial and anti-inflammatory agents to kinase inhibitors and central nervous system modulators. The Gewald reaction, a one-pot multicomponent synthesis, remains the most efficient and versatile method for the preparation of these valuable heterocycles.[2] This document provides detailed protocols and application notes for the synthesis of 2-aminothiophenes using the Gewald reaction, a process that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
Reaction Principle: The Gewald Synthesis
The Gewald reaction is a powerful multicomponent reaction that assembles the 2-aminothiophene ring in a single step from three readily available components:
-
An α-methylene carbonyl compound (ketone or aldehyde).
-
An activated nitrile (e.g., malononitrile, ethyl cyanoacetate).
-
Elemental sulfur .
The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, triethylamine).
The generally accepted mechanism proceeds through three main stages[3]:
-
Knoevenagel-Cope Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Gewald Reaction with 2-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst.[1][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[4] While the Gewald reaction has been extensively studied with common activated nitriles such as malononitrile and ethyl cyanoacetate, its application with 2-thiopheneacetonitrile as the nitrile component is less documented in readily available literature.
This document provides a detailed, generalized protocol for conducting the Gewald reaction using this compound. The conditions presented are based on established methodologies for analogous activated nitriles and serve as a robust starting point for optimization. The resulting products, substituted thieno[2,3-b]thiophenes, are of significant interest due to their potential applications in materials science and as precursors to novel therapeutic agents.
Generalized Gewald Reaction Scheme
The general scheme for the Gewald reaction involves three key components: a carbonyl compound, an active methylene nitrile (in this case, this compound), and elemental sulfur, typically catalyzed by a base.
Caption: General schematic of the Gewald reaction.
Data Presentation: Representative Gewald Reaction Conditions
The following table summarizes typical conditions for the Gewald reaction with various activated nitriles, which can be used as a reference for optimizing the reaction with this compound.
| Carbonyl Compound | Activated Nitrile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [4] |
| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | 50 | 2 | 75-85 | General Knowledge |
| Propiophenone | Malononitrile | Triethylamine | DMF | 60 | 3 | 80-90 | General Knowledge |
| Cyclopentanone | Benzoylacetonitrile | Piperidine | Ethanol | Reflux | 4 | 70-80 | General Knowledge |
| Butyraldehyde | Cyanoacetamide | Sodium Ethoxide | Ethanol | RT | 12 | 65-75 | General Knowledge |
Experimental Protocols
Protocol: Synthesis of a Substituted 2-Amino-3-(thiophen-2-yl)thiophene via Gewald Reaction
This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative using this compound, a ketone (e.g., cyclohexanone), and elemental sulfur.
Materials:
-
Ketone (e.g., Cyclohexanone, 1.0 equiv.)
-
This compound (1.0 equiv.)
-
Elemental Sulfur (1.1 equiv.)
-
Base Catalyst (e.g., Morpholine or Triethylamine, 0.2 equiv.)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Glacial Acetic Acid (for neutralization, if needed)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 equiv.), this compound (1.0 equiv.), and elemental sulfur (1.1 equiv.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of ketone) to the flask. With stirring, add the base catalyst (e.g., morpholine, 0.2 equiv.).
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
If a basic catalyst was used, a wash with a dilute acid (e.g., 1M HCl) followed by saturated sodium bicarbonate solution may be necessary to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aminothiophene product.
Visualization of Experimental Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Safety Precautions
-
The Gewald reaction should be carried out in a well-ventilated fume hood.
-
Elemental sulfur is flammable. Avoid ignition sources.
-
The organic solvents used are flammable and volatile.
-
The basic catalysts can be corrosive and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
The Versatility of 2-Thiopheneacetonitrile in the Synthesis of Key Pharmaceutical Intermediates
Introduction
2-Thiopheneacetonitrile, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical intermediates. Its unique chemical structure, featuring a thiophene ring coupled with a reactive nitrile group, allows for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates for blockbuster drugs such as the antidepressant Duloxetine and the antipsychotic Olanzapine.
Application 1: Synthesis of a Key Intermediate for Duloxetine
Duloxetine, a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), is widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The synthesis of Duloxetine often proceeds through the key intermediate, (S)-3-(methylamino)-1-(2-thienyl)-1-propanol. While many reported syntheses start from 2-acetylthiophene, the strategic incorporation of the thiophene moiety, as present in this compound, is a critical aspect of the overall synthetic strategy. Below are protocols adapted from patented industrial processes that lead to a precursor of this key intermediate.
Quantitative Data for Duloxetine Intermediate Synthesis
| Step | Reaction | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Mannich Reaction | 2-Acetylthiophene, Paraformaldehyde, Methylamine Hydrochloride | Ethanol | Hydrochloric Acid | 80 | 16 | 86 | 98.6 | CN111793056A[1] |
| 2 | Asymmetric Reduction | 3-Methylamino-1-(2-thienyl)-1-propanone | Not Specified | Immobilized Saccharomyces cerevisiae | 30 | Not Specified | >99 (Conversion) | >99 (ee) | Bioprocess Biosyst Eng. 2014 Nov;37(11):2243-50[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride (Precursor to Duloxetine Intermediate)
This protocol is adapted from patent CN111793056A for the synthesis of a key precursor to the chiral alcohol intermediate of Duloxetine.[1]
Materials:
-
2-Acetylthiophene (50.0g, 396mmol)
-
Paraformaldehyde (14.3g, 142.6mmol)
-
Methylamine Hydrochloride (80.3g, 1188mmol)
-
Ethanol (500mL)
-
Hydrochloric Acid (3.6g, 35.6mmol)
-
40% Methylamine aqueous solution
Procedure:
-
To a 1L reaction flask, add 2-acetylthiophene, paraformaldehyde, methylamine hydrochloride, ethanol, and hydrochloric acid at room temperature.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Monitor the reaction progress. Upon completion, add the methylamine aqueous solution (7.4g, 59.4mmol).
-
Continue to stir the reaction at 80°C for an additional 4 hours.
-
Cool the reaction mixture and filter to obtain the crude yellow product.
-
Recrystallize the crude product from ethanol (150mL) and filter to yield 58g of 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride.[1]
Logical Relationship for Duloxetine Synthesis
Application 2: Synthesis of a Key Intermediate for Olanzapine
Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[3][4] Its synthesis involves the formation of a thieno[2,3-b][3][5]benzodiazepine core. A key intermediate in this process is 2-amino-5-methylthiophene-3-carbonitrile, which can be synthesized via the Gewald reaction. While not directly starting from this compound, the chemistry of the thiophene ring and the nitrile group is central to this synthesis.
Quantitative Data for Olanzapine Synthesis Step
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | 2-Propanol | 102 (Reflux) | Overnight | 86.5 | US7863442B2[6] |
| 2 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | 1-Propanol | 110 (Reflux) | Overnight | 89 | US7863442B2[6] |
| 3 | Condensation | 4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine | Methanol | 75 (Reflux) | Overnight | 74 | US7863442B2[6] |
Experimental Protocols
Protocol 2: Synthesis of Olanzapine from a Key Thieno-benzodiazepine Intermediate
This protocol is adapted from patent US7863442B2 and describes the final step in the synthesis of Olanzapine.[6]
Materials:
-
4-Amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine (100g, 0.38 mol)
-
N-methylpiperazine (250 mL)
-
2-Propanol (200 mL)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][3][5]benzodiazepine, N-methylpiperazine, and 2-propanol.
-
Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere and maintain for overnight.
-
Allow the reaction mixture to cool to below 55°C.
-
Add water (250 mL) to precipitate the solid product.
-
Isolate the light yellow solid by Büchner filtration.
-
Wash the solid twice with 25% aqueous 2-propanol (100 mL) and then once with 2-propanol (100 mL).
-
Dry the product in vacuo to provide Olanzapine (101.7 g).[6]
Experimental Workflow for Olanzapine Synthesis
Signaling Pathways of Final Drug Products
Understanding the mechanism of action of the final pharmaceutical product is crucial for drug development professionals. Below are diagrams illustrating the signaling pathways of Duloxetine and Olanzapine.
Duloxetine Signaling Pathway
Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It functions by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[7][8][9]
Olanzapine Signaling Pathway
Olanzapine is an atypical antipsychotic that acts as an antagonist at dopamine (primarily D2) and serotonin (primarily 5-HT2A) receptors.[3][4][10] By blocking these receptors, it modulates dopaminergic and serotonergic neurotransmission in different brain regions, which is believed to be responsible for its antipsychotic effects.
References
- 1. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 2. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 7. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Olanzapine? [synapse.patsnap.com]
Application of 2-Thiopheneacetonitrile in Fine Chemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thiopheneacetonitrile, a versatile heterocyclic organic compound, serves as a pivotal building block in the synthesis of a wide array of fine chemicals. Its unique molecular structure, featuring a reactive nitrile group and an electron-rich thiophene ring, allows for diverse chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, supported by quantitative data and visual diagrams to facilitate its use in research and development.
Key Applications of this compound
The utility of this compound in fine chemical production is multifaceted. It is a key precursor for a variety of biologically active molecules and complex heterocyclic systems.[1] The primary applications include:
-
Synthesis of 2-Aminothiophenes via the Gewald Reaction: A multicomponent reaction that provides access to highly substituted and biologically active 2-aminothiophenes.
-
Precursor to 2-Thiophene Ethylamine: A crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
-
Synthesis of 2-Thiopheneacetic Acid: An important building block for pharmaceuticals and other fine chemicals.
-
Participation in Thorpe-Ziegler Cyclization: Enabling the formation of condensed thiophene ring systems.
Application Note 1: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a one-pot, multicomponent condensation of a carbonyl compound, an active methylene nitrile (such as this compound), and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes.[2][3] These products are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities.[4]
Reaction Principle: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring.[5]
Advantages of using this compound in the Gewald Reaction:
-
Direct introduction of a thiophene moiety: This is beneficial for creating derivatives with potential biological activity associated with the thiophene ring.
-
Versatility: The reaction tolerates a wide range of carbonyl compounds, leading to a diverse library of substituted aminothiophenes.
-
Efficiency: The one-pot nature of the reaction makes it an atom-economical and efficient synthetic route.
Quantitative Data for Gewald Reaction
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexanone | Morpholine | Ethanol | 2 | 85 | [4] |
| Acetone | Diethylamine | Methanol | 4 | 75 | [4] |
| Butanone | Diethylamine | Ethanol | - | 42 | [5] |
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenyl-5-(thiophen-2-yl)thiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl phenylacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred solution of this compound (1.23 g, 10 mmol) and ethyl phenylacetate (1.64 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol).
-
Add morpholine (0.87 g, 10 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4-phenyl-5-(thiophen-2-yl)thiophene-3-carboxylate.
Expected Yield: 70-80%
Reaction Pathway Diagram
Caption: Gewald reaction workflow for 2-aminothiophene synthesis.
Application Note 2: Synthesis of 2-Thiophene Ethylamine
2-Thiophene ethylamine is a valuable intermediate for the synthesis of various pharmaceuticals. The reduction of the nitrile group in this compound provides a direct route to this important building block.
Reaction Principle: The nitrile group of this compound can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6]
Advantages:
-
Direct Conversion: Provides a straightforward two-carbon homologation from a readily available starting material.
-
High Reactivity: The nitrile group is readily reduced under standard conditions.
Quantitative Data for Reduction of this compound
| Reducing Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| LiAlH₄ | Diethyl ether | Reflux | 4 | ~90 | General protocol[6][7] |
| H₂/Raney Nickel | Methanol/Ammonia | 100 | 6 | >80 | Catalytic Hydrogenation |
Experimental Protocol: Reduction of this compound to 2-Thiophene Ethylamine using LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
Procedure: WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, suspend lithium aluminum hydride (1.9 g, 50 mmol) in anhydrous diethyl ether (100 mL).
-
Dissolve this compound (6.15 g, 50 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add the this compound solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (2 mL), followed by 15% aqueous sodium hydroxide (2 mL), and then water (6 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield 2-thiophene ethylamine as an oil.
Expected Yield: ~90%
Reaction Pathway Diagram
Caption: Reduction of this compound to 2-thiophene ethylamine.
Application Note 3: Synthesis of 2-Thiopheneacetic Acid
2-Thiopheneacetic acid is another important intermediate, used in the synthesis of pharmaceuticals such as the antibiotic cephalothin.[8] It can be readily prepared by the hydrolysis of this compound.
Reaction Principle: The nitrile group of this compound is hydrolyzed under acidic or basic conditions to a carboxylic acid. Basic hydrolysis is often preferred to avoid potential polymerization of the thiophene ring under strong acidic conditions.
Advantages:
-
High Yield: The hydrolysis of the nitrile is typically a high-yielding reaction.
-
Direct Functional Group Transformation: Provides a straightforward conversion of a nitrile to a carboxylic acid.
Quantitative Data for Hydrolysis of this compound
| Hydrolysis Condition | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH (aq) | Water/Ethanol | Reflux | 6 | >90 | [9] |
| H₂SO₄ (aq) | Water | 100 | 4 | ~85 | Acid Hydrolysis |
Experimental Protocol: Basic Hydrolysis of this compound to 2-Thiopheneacetic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (6.15 g, 50 mmol) in ethanol (50 mL).
-
Add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).
-
Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the acidic solution with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield 2-thiopheneacetic acid as a solid.
Expected Yield: >90%
Reaction Pathway Diagram
Caption: Hydrolysis of this compound to 2-thiopheneacetic acid.
Application Note 4: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[10][11] While a direct intramolecular cyclization of a simple this compound derivative is less common, the intermolecular Thorpe reaction can be utilized, or a suitable dinitrile precursor incorporating the 2-thienylacetonitrile moiety can be synthesized for subsequent cyclization.
Reaction Principle: A strong base deprotonates the α-carbon of one nitrile group, and the resulting carbanion attacks the carbon of the second nitrile group in an intramolecular fashion.[12]
Advantages:
-
Ring Formation: A powerful method for the synthesis of five- to eight-membered rings.[]
-
Formation of Functionalized Rings: The resulting enaminonitrile and ketone are versatile intermediates for further synthetic transformations.
Experimental Protocol: General Procedure for Thorpe-Ziegler Cyclization of a Dinitrile Precursor
Materials:
-
Dinitrile precursor (e.g., a derivative of this compound with a second nitrile group)
-
Sodium hydride (NaH) or other strong, non-nucleophilic base
-
Anhydrous Toluene or THF
-
Aqueous acid (e.g., H₂SO₄)
Procedure:
-
Under an inert atmosphere, add a solution of the dinitrile precursor in anhydrous toluene to a stirred suspension of sodium hydride in anhydrous toluene at a rate that maintains a gentle reflux (using high-dilution conditions if necessary to favor intramolecular cyclization).
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and carefully quench the excess sodium hydride with a small amount of ethanol.
-
Add water and separate the organic layer.
-
To hydrolyze the enaminonitrile, heat the organic layer with aqueous sulfuric acid.
-
After hydrolysis is complete, cool the mixture, separate the organic layer, wash with water and brine, and dry over a suitable drying agent.
-
Remove the solvent and purify the resulting cyclic ketone by distillation or chromatography.
Reaction Pathway Diagram
Caption: General workflow of the Thorpe-Ziegler reaction.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of fine chemicals. Its ability to undergo a variety of chemical transformations, including multicomponent reactions, reductions, hydrolyses, and cyclizations, makes it an essential intermediate for accessing a wide range of complex molecules with applications in the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. davuniversity.org [davuniversity.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN105906604B - A kind of synthetic method of 2 thiophene acetic acid - Google Patents [patents.google.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
2-Thiopheneacetonitrile: A Versatile Precursor for the Synthesis of Biologically Active Molecules
FOR IMMEDIATE RELEASE
Shanghai, China - December 25, 2025 - 2-Thiopheneacetonitrile has emerged as a critical starting material for the synthesis of a diverse array of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. Researchers in the fields of medicinal chemistry and drug discovery are increasingly utilizing this versatile precursor to construct complex heterocyclic scaffolds with promising anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive compounds derived from this compound, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound, a commercially available reagent, possesses a reactive methylene group and a nitrile functionality, making it an ideal substrate for a variety of chemical transformations. Its thiophene ring is a well-established pharmacophore present in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The strategic use of this compound as a building block has led to the discovery of potent inhibitors of key biological targets, including protein kinases and microbial enzymes.
Key Applications and Biological Activities
Molecules synthesized from this compound have demonstrated a broad spectrum of biological activities:
-
Anticancer Activity: A significant focus has been on the development of thieno[2,3-d]pyrimidines, which are structurally analogous to purines and can act as potent kinase inhibitors. These compounds have shown efficacy against various cancer cell lines by targeting signaling pathways crucial for tumor growth and proliferation, such as the VEGFR-2 pathway.[1]
-
Antimicrobial Activity: Thiophene derivatives synthesized from this compound precursors have exhibited notable antibacterial and antifungal properties. These compounds often target essential microbial processes, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Anti-inflammatory Activity: Several classes of thiophene-containing molecules have been investigated for their anti-inflammatory effects. These compounds can modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), playing a role in mitigating inflammatory responses.[2][3]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for various biologically active molecules synthesized using this compound or its close analogs as precursors.
| Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives | |||
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Thieno[2,3-d]pyrimidine Derivative 1 | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | VEGFR-2 Inhibition[1] |
| Thieno[2,3-d]pyrimidine Derivative 2 | HepG2 (Liver Cancer) | 4.10 ± 0.45 | VEGFR-2 Inhibition[1] |
| Thieno[2,3-d]pyrimidine Derivative 3 | MCF-7 (Breast Cancer) | Not specified | Kinase Inhibition[4] |
| Thieno[2,3-d]pyrimidine Derivative 4 | MDA-MB-231 (Breast Cancer) | 27.6 | Not specified[5] |
| Paclitaxel (Control) | MDA-MB-231 (Breast Cancer) | 29.3 | Microtubule Stabilization[5] |
| Table 2: Antimicrobial Activity of Thiophene Derivatives | ||
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 |
| Thiophene Derivative 8 | TolC mutant E. coli | Strong effect |
| Thiophene Derivative 16 | TolC mutant E. coli | Strong effect |
Note: The data presented is a compilation from various research articles and may have been generated under different experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives via Gewald Reaction
The Gewald reaction is a one-pot multicomponent reaction that is fundamental for converting this compound (or other active methylene nitriles) into highly functionalized 2-aminothiophenes, which are key intermediates for further synthesis.[6]
Materials:
-
This compound (or other α-cyanoester/nitrile)
-
A ketone or aldehyde
-
Elemental sulfur
-
Base (e.g., triethylamine, morpholine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone or aldehyde (1.0 eq) and this compound (1.0 eq) in the chosen solvent.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Slowly add the base (1.1 eq) to the suspension while stirring.
-
Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold solvent (e.g., ethanol).
-
The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-amino-3-cyanothiophene derivative.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives
This protocol describes the cyclization of the 2-amino-3-cyanothiophene intermediate to form the thieno[2,3-d]pyrimidine core structure.
Materials:
-
2-Amino-3-cyanothiophene derivative (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Formamide
-
Aniline or other primary amine
-
Solvent (e.g., acetic acid, ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Method A (using Formamide):
-
Place the 2-amino-3-cyanothiophene derivative (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the thieno[2,3-d]pyrimidin-4-amine.
-
Collect the product by filtration.
-
-
Method B (using DMF-DMA and an amine):
-
Dissolve the 2-amino-3-cyanothiophene derivative (1.0 eq) in a suitable solvent.
-
Add DMF-DMA (1.2 eq) and heat the mixture at reflux for 1-2 hours to form the intermediate amidine.
-
Add the desired aniline or primary amine (1.2 eq) to the reaction mixture.
-
Continue to reflux for an additional 2-4 hours.
-
Cool the reaction mixture and isolate the precipitated thieno[2,3-d]pyrimidin-4-amine derivative by filtration.
-
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway Visualization
Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is critical for angiogenesis (the formation of new blood vessels) in tumors.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active molecules. The methodologies outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiophene-based compounds and evaluate their therapeutic potential. The continued investigation into derivatives of this compound holds great promise for the discovery of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives [mdpi.com]
Application Notes: Knoevenagel Condensation of 2-Thiopheneacetonitrile with Aromatic Aldehydes
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond formation reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and materials.[1] Thiophene-containing acrylonitriles, synthesized via this method, are of significant interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.[3][4][5] These application notes provide a detailed protocol for the Knoevenagel condensation of 2-thiopheneacetonitrile with various aromatic aldehydes.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of this compound and related active methylene compounds with aromatic aldehydes, serving as a reference for reaction optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aromatic Aldehydes | This compound | 5% Sodium Methoxide | Methanol | Reflux | Not Specified | Good to Excellent | [3] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [1] |
| Aromatic Aldehydes | Malononitrile | Gallium Chloride | Solvent-Free | Room Temp | Few minutes | Excellent | [6] |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1-2 h | High | [7] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Water | Room Temp | 0.5 h | >95 | [8] |
| Benzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
This section details the methodologies for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Base catalyst (e.g., piperidine, sodium methoxide, DBU)
-
Solvent (e.g., ethanol, methanol, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
General Protocol (Base-Catalyzed in Solvent):
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the aromatic aldehyde and 1.0-1.2 equivalents of this compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base (e.g., 0.1 equivalents of piperidine).[7]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1] The reaction is typically complete within 2-6 hours.[1]
-
Work-up and Isolation:
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel to obtain the pure α,β-unsaturated nitrile.[1]
Solvent-Free Protocol (Grinding Method):
-
Reactant Mixture: In a mortar, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and a catalytic amount of a solid catalyst (e.g., gallium chloride).[6]
-
Grinding: Grind the mixture with a pestle at room temperature. The reaction is often exothermic and may solidify upon completion.[1] Monitor the reaction progress by TLC by dissolving a small aliquot in a suitable solvent.[1]
-
Work-up: Once the reaction is complete, wash the solid product with water to remove the catalyst and any water-soluble impurities.[6]
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary due to the high purity of the product obtained.[6]
Visualizations
Experimental Workflow Diagram:
Caption: Generalized workflow for the Knoevenagel condensation.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis and Catalytic Application of Au/Au@Polythiophene Nanospheres using 2-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are of significant interest in biomedical and catalytic applications due to their unique optical and electronic properties. The encapsulation of AuNPs within a conductive polymer shell, such as polythiophene, can enhance their stability and catalytic activity, opening new avenues for applications in drug development and catalysis. This document provides a detailed protocol for the facile, one-pot synthesis of monodisperse Au/Au@polythiophene core/shell nanospheres using 2-thiopheneacetonitrile as both a reducing agent and a monomer.[1] Additionally, it outlines a protocol for evaluating the catalytic efficacy of these nanospheres in the reduction of nitroarenes, a reaction relevant to the synthesis of pharmaceutical intermediates.
Synthesis of Au/Au@Polythiophene Nanospheres
This protocol describes a straightforward aqueous synthesis of Au/Au@polythiophene nanospheres where the gold precursor, tetrachloroauric(III) acid (HAuCl₄), is reduced by this compound, which subsequently polymerizes to form the encapsulating polythiophene shell.[1]
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Hydrogen tetrachloroaurate(III) trihydrate | HAuCl₄·3H₂O | 99.9% | Sigma-Aldrich |
| This compound | C₆H₅NS | 98% | Sigma-Aldrich |
| Deionized Water | H₂O | - | Millipore |
Experimental Protocol
-
Preparation of Reactant Solutions:
-
Prepare a 10 mM aqueous solution of HAuCl₄·3H₂O.
-
Prepare a 10 mM aqueous solution of this compound.
-
-
Synthesis of Nanospheres:
-
In a clean glass vial, add 10 mL of the 10 mM HAuCl₄ solution.
-
While stirring vigorously, rapidly inject 1 mL of the 10 mM this compound solution into the HAuCl₄ solution at room temperature.
-
The color of the solution will gradually change from yellow to ruby-red, indicating the formation of gold nanoparticles.
-
Continue stirring the reaction mixture for 24 hours to ensure the complete formation of the polythiophene shell.
-
-
Purification of Nanospheres:
-
After 24 hours, centrifuge the resulting nanosphere suspension at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted reagents.
-
Finally, resuspend the purified Au/Au@polythiophene nanospheres in a desired volume of deionized water for storage and further use.
-
Characterization Data
The synthesized Au/Au@polythiophene nanospheres can be characterized by various techniques to determine their morphology, size, and composition.
| Parameter | Method | Typical Value |
| Core Diameter | Transmission Electron Microscopy (TEM) | ~16 nm |
| Shell Thickness | Transmission Electron Microscopy (TEM) | ~4 nm |
| Overall Diameter | Transmission Electron Microscopy (TEM) | ~24 nm |
| Surface Plasmon Resonance | UV-Vis Spectroscopy | ~530 nm |
| Chemical Composition | FT-IR Spectroscopy | Peaks indicating C≡N and C-S stretching |
Catalytic Application: Reduction of 4-Nitrophenol
The Au/Au@polythiophene nanospheres exhibit excellent catalytic activity for the reduction of nitroaromatic compounds, such as 4-nitrophenol, to their corresponding amines in the presence of a reducing agent like sodium borohydride (NaBH₄).[1]
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Au/Au@Polythiophene Nanospheres | - | As synthesized | - |
| 4-Nitrophenol | C₆H₅NO₃ | 99% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 99% | Sigma-Aldrich |
| Deionized Water | H₂O | - | Millipore |
Experimental Protocol
-
Preparation of Reaction Mixture:
-
In a quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.
-
Add 0.5 mL of a freshly prepared 0.1 M aqueous solution of NaBH₄. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
-
Catalytic Reduction:
-
To initiate the reaction, add 100 µL of the purified Au/Au@polythiophene nanosphere suspension to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis absorption spectra at regular time intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
The progress of the reaction can be followed by the decrease in the absorbance peak of the 4-nitrophenolate ion at approximately 400 nm.
-
The appearance of a new peak around 300 nm indicates the formation of the product, 4-aminophenol.
-
The apparent rate constant (k) for the reaction can be calculated by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t.
-
Catalytic Performance Data
The catalytic efficiency of the Au/Au@polythiophene nanospheres can be quantified and compared.
| Substrate | Catalyst | Reducing Agent | Reaction Time | Conversion (%) |
| 4-Nitrophenol | Au/Au@Polythiophene | NaBH₄ | < 10 min | > 99 |
| 2-Nitroaniline | Au/Au@Polythiophene | NaBH₄ | < 15 min | > 99 |
| 4-Nitroaniline | Au/Au@Polythiophene | NaBH₄ | < 15 min | > 99 |
Visualized Workflows and Structures
Synthesis Workflow
References
Application Notes & Protocols: Derivatization of 2-Thiopheneacetonitrile Scaffolds for Medicinal Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of numerous therapeutic agents.[1] 2-Thiopheneacetonitrile, with its reactive nitrile group and methylene bridge adjacent to the thiophene core, serves as a versatile starting material for creating complex heterocyclic systems with diverse pharmacological activities.[2] A particularly powerful and widely used method for derivatizing nitrile-containing precursors is the Gewald multicomponent reaction.[3] This reaction facilitates the synthesis of polysubstituted 2-aminothiophenes, which are crucial intermediates for building fused heterocyclic systems like thieno[2,3-d]pyrimidines.[4][5]
Thieno[2,3-d]pyrimidines are of considerable interest as they are bioisosteres of purines and quinazolines, enabling them to interact with a wide range of biological targets, particularly protein kinases.[6][7] Dysregulation of kinase signaling pathways, such as the Phosphoinositide 3-kinase (PI3K) pathway, is a hallmark of many cancers, making PI3K a prime target for therapeutic intervention.[8] This document provides detailed protocols for the derivatization of a 2-aminothiophene scaffold, analogous to what would be derived from this compound, into a series of thieno[2,3-d]pyrimidine-based kinase inhibitors. It includes quantitative structure-activity relationship (SAR) data and a step-by-step workflow for synthesis and evaluation.
General Workflow for Synthesis and Evaluation
The overall strategy involves a multi-step synthesis beginning with the formation of a core 2-aminothiophene intermediate via the Gewald reaction. This intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one scaffold, which is subsequently functionalized to generate a library of target compounds. These compounds are then evaluated for their biological activity against specific kinase targets.
Key Derivatization Strategy: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
This section details the synthesis of a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines, which have shown promising activity as PI3K inhibitors. The synthesis starts from a 2-aminothiophene intermediate, which can be readily prepared via the Gewald reaction.
Data Presentation: Structure-Activity Relationship (SAR)
The biological activity of the synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives was evaluated against PI3K isoforms. The substitution pattern on the 2-phenyl ring was found to be a critical determinant of inhibitory activity.[8]
Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH₃ | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH₃ | 50 | <40 |
| IIIk | 3-OCH₃ | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[6][8]
SAR Summary: Analysis of the data reveals key structural features for potent PI3K inhibition:
-
A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for activity (compare IIIa vs. IIIb and IIIk ).[6]
-
Adding a methoxy group at the 5-position alongside the 3-hydroxyl group enhances the inhibitory activity against both PI3Kβ and PI3Kγ isoforms (compare VIb vs. IIIa ).[8]
-
A hydroxyl group at the 4-position is not well tolerated and leads to a significant loss of activity.[6]
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of thieno[2,3-d]pyrimidine derivatives.[8]
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate IV)
This protocol describes the one-pot Gewald synthesis of the key 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
N-cyanoacetamide
-
Elemental sulfur
-
Morpholine
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1 eq), N-cyanoacetamide (1 eq), and elemental sulfur (1 eq) in DMF.
-
Add morpholine (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water containing 10% HCl with vigorous stirring.
-
A precipitate will form. Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which can be used in the next step without further purification.
Protocol 2: Synthesis of 2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidin-4(3H)-one (Compound V, R=3-OH)
This protocol details the cyclization reaction to form the thieno[2,3-d]pyrimidin-4-one scaffold.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate IV)
-
3-Hydroxybenzaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF), anhydrous
-
Reflux condenser
Procedure:
-
To a solution of Intermediate IV (1 eq) in dry DMF, add 3-hydroxybenzaldehyde (1.2 eq).
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Heat the reaction mixture under reflux for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.
Protocol 3: Synthesis of 4-Chloro-2-(3-hydroxyphenyl)-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine
This protocol describes the activation of the scaffold for subsequent nucleophilic substitution.
Materials:
-
2-(3-hydroxyphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Ammonia solution (33%)
Procedure:
-
In a round-bottom flask, cool phosphorus oxychloride (POCl₃) (19 eq) in an ice bath.
-
Slowly add the thieno[2,3-d]pyrimidin-4-one derivative (1 eq) to the cooled POCl₃ with constant stirring.
-
After the addition is complete, heat the mixture under reflux for 4-12 hours.[8]
-
Carefully pour the cooled reaction mixture onto crushed ice/water.
-
Neutralize the solution slowly with 33% ammonia solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro derivative.
Protocol 4: Synthesis of 2-(3-Hydroxyphenyl)-4-morpholino-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine (Final Product IIIa)
This protocol details the final derivatization step via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-2-(3-hydroxyphenyl)-thieno[2,3-d]pyrimidine (from Protocol 3)
-
Morpholine
-
Ethanol, absolute
-
Reflux condenser
Procedure:
-
Dissolve the 4-chloro derivative (1 eq) in absolute ethanol.
-
Add morpholine (2 eq) to the solution.
-
Heat the reaction mixture under reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure final product IIIa .
Protocol 5: In Vitro Kinase Inhibition Assay (PI3K)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against PI3K isoforms.
Materials:
-
Synthesized thieno[2,3-d]pyrimidine derivatives
-
PI3K isoforms (e.g., PI3Kβ, PI3Kγ)
-
ATP and appropriate lipid substrate (e.g., PIP2)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, lipid substrate, and assay buffer.
-
Add the test compounds to the wells (final concentration, e.g., 10 µM). Include wells for positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound relative to the positive control.
-
For potent compounds, determine the IC₅₀ value by testing a range of concentrations and fitting the data to a dose-response curve.[6]
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. scite.ai [scite.ai]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in structural identification of some thieno[2,3-d]pyrimidine scaffolds as antitumor molecules: Synthetic approaches and control programmed cancer cell death potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiopheneacetonitrile
Welcome to the technical support center for the synthesis of 2-Thiopheneacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the chloromethylation of thiophene to produce 2-chloromethylthiophene. This intermediate is then reacted with a cyanide salt, typically sodium cyanide, to yield this compound.[1][2][3][4]
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: For the chloromethylation step, maintaining a low temperature (0-5°C) is crucial to minimize side reactions.[1] The slow, dropwise addition of phosphorus trichloride can increase the concentration of hydrochloric acid, which in turn favors the formation of the desired 2-chloromethylthiophene over the 2-hydroxymethylthiophene byproduct.[1] In the subsequent cyanation step, the reaction temperature (typically 50-80°C), the choice of solvent, and the molar ratio of reactants are critical for driving the reaction to completion.[1]
Q3: What are the common side products, and how can their formation be minimized?
A3: A common byproduct in the first step is 2-hydroxymethylthiophene. Its formation can be suppressed by increasing the acidity of the reaction medium, for instance, by adding phosphorus trichloride.[1] Polymerization of thiophene and formaldehyde can also occur, which can be minimized by controlling the temperature and the rate of addition of reactants. In the cyanation step, hydrolysis of 2-chloromethylthiophene to 2-thiophenemethanol can occur if there is excessive water or prolonged reaction times at high temperatures.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: This synthesis involves several hazardous materials. Thiophene is flammable and an irritant. Concentrated hydrochloric acid is highly corrosive. Phosphorus trichloride is toxic and reacts violently with water. Most significantly, sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A cyanide antidote kit should be readily available.
Q5: Are there less hazardous alternatives to sodium cyanide for the cyanation step?
A5: Yes, trimethylsilyl cyanide has been reported as a less toxic cyaniding reagent.[2] While potentially more expensive, it can improve the reaction yield and safety profile, making it a viable alternative for certain applications.[2]
Q6: How can the purity of the final product, this compound, be effectively assessed?
A6: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities, including unreacted starting materials and byproducts.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield in Chloromethylation Step (Synthesis of 2-Chloromethylthiophene)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained between 0-5°C.[1] - Allow for sufficient reaction time (e.g., 1-2 hours of insulation after reactant addition).[1] - Verify the quality and concentration of the hydrochloric acid. |
| Formation of 2-Hydroxymethylthiophene Byproduct | - Slowly add phosphorus trichloride dropwise during the reaction. This reacts with water to generate HCl in situ, increasing the acid concentration and favoring the formation of the chloride.[1] |
| Polymerization of Reactants | - Maintain a low reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Add thiophene slowly and in a controlled manner to the formaldehyde/HCl mixture.[1] |
Problem 2: Low Yield in Cyanation Step (Synthesis of this compound)
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Optimize the reaction temperature within the 50-80°C range.[1] - Ensure an appropriate molar ratio of 2-chloromethylthiophene to sodium cyanide (e.g., 1:1 to 1:1.5).[1] - Use a suitable solvent system, such as a water/acetone mixture (e.g., 2:1 by volume), to improve the solubility of the reactants.[1] - Consider the use of a phase transfer catalyst like tetrabutylammonium bromide, especially in biphasic systems.[3] |
| Hydrolysis of 2-Chloromethylthiophene | - Avoid excessively high reaction temperatures or prolonged heating times. - Use the crude 2-chloromethylthiophene immediately after its preparation, as it can be unstable. |
| Side Reactions of Cyanide | - Ensure the reaction is performed under a controlled pH to prevent the formation of hydrogen cyanide gas. - Use high-purity sodium cyanide. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Presence of Byproducts or Polymers | - For the chloromethylation step, wash the organic phase with a sodium carbonate solution to remove acidic impurities.[2] - For the final product, employ vacuum distillation for purification. The boiling point of this compound is reported to be 115-120 °C at 22 mmHg.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloromethylthiophene
This protocol is adapted from a patented method.[1]
Materials:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (30%)
-
Phosphorus Trichloride
-
Dichloromethane (DCM) for extraction
Procedure:
-
To a reaction vessel, add 61g of 30% hydrochloric acid and 15g of paraformaldehyde.
-
Cool the mixture to 0°C with stirring.
-
Slowly add 42g of thiophene dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Slowly add 25g of phosphorus trichloride dropwise over approximately 3 hours.
-
After the reaction is complete, add 30ml of DCM and stir to extract the product.
-
Separate the organic phase containing the crude 2-chloromethylthiophene.
Protocol 2: Synthesis of this compound
This protocol is a continuation from Protocol 1 and is adapted from the same source.[1]
Materials:
-
Crude 2-chloromethylthiophene from the previous step
-
Sodium Cyanide
-
Water
-
Acetone
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a separate reaction vessel, add 50g of water and slowly add 25g of solid sodium cyanide with stirring until fully dissolved.
-
Add 25ml of acetone to the cyanide solution.
-
Heat the mixture to 60-65°C.
-
Add the crude 2-chloromethylthiophene from the previous step dropwise over 1 hour.
-
Maintain the reaction at 60-65°C for 3 hours.
-
After the reaction is complete, cool the mixture and filter any solids.
-
Extract the filtrate with 30ml of DCM.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (75°C at 0.2 mmHg) to yield pure this compound.[1]
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 3. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 20893-30-5 [chemicalbook.com]
Technical Support Center: 2-Thiopheneacetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-thiopheneacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most frequently encountered side products depend on the synthetic route employed. For the common two-step synthesis starting from thiophene, the primary side products include:
-
2-(Hydroxymethyl)thiophene: Forms during the chloromethylation step if the hydrochloric acid concentration is insufficient.[1]
-
Thiophene Polymers: Acid-catalyzed polymerization of the starting material, thiophene, can occur, especially in the presence of strong Lewis acids or high temperatures.[2]
-
Bis(2-thienyl)methane: Can be formed through the reaction of 2-chloromethylthiophene with another molecule of thiophene.
Q2: My yield of 2-chloromethylthiophene in the first step is very low. What are the likely causes and solutions?
A2: Low yields of 2-chloromethylthiophene are often attributed to two main factors: incomplete reaction or the formation of the 2-(hydroxymethyl)thiophene side product.
-
Incomplete Reaction: Ensure the reaction temperature is maintained at the optimal low temperature (e.g., 0-5°C) to prevent decomposition of the product.[1] The reaction time should also be sufficient (e.g., 3-5 hours).[1]
-
Side Product Formation: To minimize the formation of 2-(hydroxymethyl)thiophene, it is crucial to maintain a high concentration of hydrochloric acid. This can be achieved by using concentrated hydrochloric acid and, as some protocols suggest, adding phosphorus trichloride, which reacts with any water present to generate additional HCl in situ.[1]
Q3: I am observing a significant amount of polymeric material in my reaction mixture. How can I prevent this?
A3: Polymerization is a common issue when working with thiophene in acidic conditions. To mitigate this:
-
Temperature Control: Strictly control the reaction temperature, keeping it as low as specified in the protocol.
-
Acid Choice: While hydrochloric acid is necessary for the chloromethylation, avoid stronger Lewis acids that are known to promote thiophene polymerization.[3]
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of polymerization.
Q4: The final this compound product is discolored. What is the cause and how can it be purified?
A4: Discoloration, often appearing as a yellow or brown hue, can be due to the presence of impurities such as dinitrothiophene or other polymeric materials.[4] Purification can be achieved through vacuum distillation, which is effective at separating the desired product from less volatile impurities.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of this compound.
Problem: Low Yield of this compound in the Cyanation Step
| Potential Cause | Suggested Solution |
| Poor quality of 2-chloromethylthiophene | Ensure the 2-chloromethylthiophene intermediate is of sufficient purity. If it contains significant amounts of 2-(hydroxymethyl)thiophene, the yield of the cyanation reaction will be reduced. Purify the intermediate by distillation if necessary. |
| Inefficient Cyanation Reaction | The choice of cyanide source and solvent system is critical. Using a phase-transfer catalyst or a mixed solvent system like water and acetone can improve the reaction rate and yield by increasing the solubility of the reactants.[1] |
| Decomposition of Reactants or Product | The cyanation reaction is often heated. Ensure the temperature is controlled within the recommended range (e.g., 50-80°C) to prevent decomposition.[1] |
| Hydrolysis of the Nitrile | If the reaction conditions are too harsh (e.g., strongly acidic or basic for a prolonged period), the nitrile group can hydrolyze to a carboxylic acid. Ensure the workup procedure is performed promptly and under appropriate pH conditions. |
Experimental Protocol: Two-Step Synthesis of this compound
This protocol is a synthesis of information from various sources describing the chloromethylation of thiophene followed by cyanation.[1][5]
Step 1: Preparation of 2-Chloromethylthiophene
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 36g of 30% hydrochloric acid and 9g of paraformaldehyde.
-
Cool the mixture to 5°C in an ice bath.
-
Slowly add 25g of thiophene dropwise over 20 minutes, maintaining the temperature at 5°C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Slowly add 20g of phosphorus trichloride dropwise over approximately 2 hours.
-
After the reaction is complete, add 20ml of dichloromethane (DCM) and stir for extraction.
-
Separate the organic phase for use in the next step.
Step 2: Preparation of this compound
-
In a separate reaction vessel, dissolve 16g of sodium cyanide in 30g of water with stirring.
-
Add 15ml of acetone to the sodium cyanide solution.
-
Heat the mixture to 60-65°C.
-
Add the crude 2-chloromethylthiophene from Step 1 dropwise over 30 minutes.
-
Maintain the reaction temperature and stir for 3 hours.
-
After the reaction, filter the mixture and extract the filtrate with 15ml of DCM.
-
Separate the organic phase, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting the formation of a key side product.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104327040A - Synthetic method for 2-thiopheneacetic acid - Google Patents [patents.google.com]
Overcoming low yield in the synthesis of 2-Thiopheneacetonitrile derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-thiopheneacetonitrile derivatives, with a primary focus on addressing and resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?
Low yields can stem from a variety of factors, often related to reagent quality, reaction conditions, and work-up procedures. The most critical initial step in many syntheses of substituted thiophenes, such as the Gewald reaction, is the Knoevenagel condensation. If this initial step fails, the subsequent cyclization to form the thiophene ring will not occur.[1] Other common errors include impure starting materials, improper temperature control, and losses during product isolation.[1]
Q2: How can I improve the yield of the initial Knoevenagel condensation step?
The success of the Knoevenagel condensation is highly dependent on the choice of base and the effective removal of water. For less reactive ketones, a stronger base may be necessary. It is recommended to screen different bases such as piperidine, morpholine, or triethylamine. Since the condensation produces water, which can inhibit the reaction, using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.
Q3: My starting materials are sterically hindered, leading to a low yield. What can I do?
For sterically hindered substrates, a two-step protocol is often more effective. This involves isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation before reacting it with the sulfur source and base in a separate step. Microwave-assisted synthesis has also been shown to be beneficial for challenging substrates, often leading to higher yields and shorter reaction times.
Q4: Are there safer alternatives to highly toxic cyanide sources like sodium cyanide?
Yes, less toxic cyanide sources are available and have been used in cyanation reactions. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an inexpensive, easy-to-handle, and non-toxic alternative. While direct comparative yield data for a wide range of this compound derivatives is not extensively tabulated in the literature, exploring such alternatives is a valid strategy for reducing risk in the laboratory.
Q5: I am observing a significant amount of side products. What are the likely culprits?
Common side reactions include the formation of dimeric or polymeric materials, especially if the reaction is overheated or if concentrations of reactants are too high. In the Gewald synthesis, if the sulfur addition and cyclization are slow, the α,β-unsaturated nitrile intermediate may accumulate. To mitigate this, ensure an adequate amount of sulfur is present and that the temperature and base are appropriate for the cyclization step.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction | - Verify the purity of all starting materials and solvents. - Ensure accurate stoichiometry of reactants. - Optimize reaction temperature and time. Monitor progress by TLC. - For moisture-sensitive reactions, use anhydrous conditions. |
| Inefficient Knoevenagel Condensation (in Gewald synthesis) | - Screen different bases (e.g., morpholine, piperidine, triethylamine). - Employ methods for water removal (e.g., Dean-Stark trap). | |
| Poor Sulfur Reactivity (in Gewald synthesis) | - Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. - Gently heat the reaction to 40-60 °C. | |
| Significant Byproduct Formation | Dimerization or polymerization | - Adjust reactant concentrations. - Control the rate of reagent addition. - Optimize the reaction temperature to avoid overheating. |
| Accumulation of intermediates | - Ensure all reagents for the subsequent step are present in sufficient quantity and are active. - Adjust reaction conditions (temperature, catalyst) to facilitate the next reaction step. | |
| Product Loss During Workup | Emulsion formation during extraction | - Add brine to the aqueous layer. - Filter the mixture through Celite. |
| Product remains in the aqueous layer | - Adjust the pH of the aqueous layer to neutralize the product and reduce its solubility. | |
| Degradation on silica gel during chromatography | - Deactivate the silica gel with a small amount of triethylamine in the eluent. - Consider alternative purification methods like recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-(Chloromethyl)thiophene
This two-step procedure is adapted from a patented method and is suitable for producing the parent this compound.
Step 1: Preparation of 2-(Chloromethyl)thiophene
-
In a reaction vessel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5 °C).
-
Slowly add phosphorus trichloride dropwise to the reaction mixture. The PCl₃ reacts with water to generate HCl gas in situ, which helps to maintain a high acid concentration and improve the yield.
-
Allow the reaction to proceed for 3-5 hours at 0-5 °C.
-
Upon completion, the product, 2-(chloromethyl)thiophene, is used directly in the next step.
Step 2: Preparation of this compound
-
In a separate vessel, prepare a solution of sodium cyanide in a mixed solvent of water and acetone (2:1 v/v).
-
Add the 2-(chloromethyl)thiophene from Step 1 to the sodium cyanide solution.
-
Heat the reaction mixture to 50-80 °C and maintain for 3-6 hours. The molar ratio of 2-(chloromethyl)thiophene to sodium cyanide should be in the range of 1:1 to 1:1.5.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by distillation under reduced pressure to obtain this compound. A yield of over 75% has been reported for this step.
Protocol 2: Gewald Synthesis of Substituted 2-Amino-3-cyanothiophenes
This is a general protocol for the one-pot synthesis of 2-aminothiophene derivatives, which are versatile precursors for various this compound derivatives.
-
To a suitable reaction vessel, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Add a suitable solvent, such as ethanol, methanol, or DMF.
-
Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine) (0.1-0.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of this compound and its derivatives.
Table 1: Synthesis of this compound via Cyanation of 2-(Chloromethyl)thiophene
| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Halide:Cyanide) | Reported Yield (%) |
| Sodium Cyanide | Water/Acetone (2:1) | 50-80 | 3-6 | 1:1-1.5 | >75 |
| Sodium Cyanide | Dimethyl Sulfoxide | Not specified | Not specified | Not specified | Not ideal |
| Sodium Cyanide | Water/DCM | Not specified | 18 | Not specified | Not specified |
Table 2: Gewald Synthesis of 2-Aminothiophene Derivatives
| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 85 |
| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | 50 | 70 |
| 4-Methylcyclohexanone | Malononitrile | Triethylamine | DMF | 60 | 82 |
| 2-Pentanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 65 |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: A decision tree for troubleshooting low yields in chemical synthesis.
References
Optimizing reaction conditions for 2-chloromethylthiophene to 2-Thiopheneacetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-Thiopheneacetonitrile from 2-chloromethylthiophene. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound from 2-chloromethylthiophene?
A1: The synthesis is a nucleophilic substitution reaction (typically SN2) where the chloride in 2-chloromethylthiophene is displaced by a cyanide anion to form this compound.
Q2: What are the common cyanide sources for this reaction?
A2: The most common cyanide source is sodium cyanide (NaCN).[1][2] Potassium cyanide (KCN) is also a viable option. For a less toxic alternative, trimethylsilyl cyanide (TMSCN) can be used, although this may require different reaction conditions.[3]
Q3: What is the recommended solvent system?
A3: A mixed solvent system of water and a ketone, such as acetone or methyl isobutyl ketone, is effective.[1][4] This system helps to dissolve both the organic substrate and the inorganic cyanide salt, and the ketone can also act as a phase transfer catalyst.[1] Polar aprotic solvents like DMF or DMSO are also suitable for this type of nucleophilic substitution.[2]
Q4: What is the typical reaction temperature and time?
A4: The reaction is typically heated to a temperature between 50-80°C.[1][5] The reaction time can range from 3 to 8 hours, depending on the scale and specific conditions.[2][4][5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[2] These methods can help determine the consumption of the starting material and the formation of the product.
Q6: What are the key safety precautions for this reaction?
A6: 2-chloromethylthiophene is a lachrymator and is unstable, with a tendency to decompose, sometimes explosively, especially upon storage.[4][6][7] It should be handled in a well-ventilated fume hood. Sodium cyanide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][9] It is crucial to handle it with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[8] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Decomposed 2-chloromethylthiophene: The starting material is unstable and can degrade over time, especially if not stored properly.[6][11] | 1. Use freshly prepared or recently purified 2-chloromethylthiophene. Consider stabilizing the starting material with an acid scavenger like dicyclohexylamine for storage.[6][12] |
| 2. Insufficiently reactive cyanide source: The cyanide salt may be of low quality or has absorbed moisture. | 2. Use a high-purity, dry cyanide source. | |
| 3. Inadequate mixing/phase transfer: The organic substrate and aqueous cyanide solution are not mixing effectively. | 3. Ensure vigorous stirring. Consider adding a phase transfer catalyst such as tetrabutylammonium bromide.[4][13][14] | |
| 4. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 4. Gradually increase the reaction temperature within the recommended range of 50-80°C and monitor the progress.[1] | |
| Formation of Multiple Byproducts | 1. Impure 2-chloromethylthiophene: The starting material may contain impurities from its synthesis, such as bis-(2-thienyl)methane or polymers.[3][6][7] | 1. Purify the 2-chloromethylthiophene by vacuum distillation before use.[6] |
| 2. Side reactions: At higher temperatures, elimination or other side reactions may occur. | 2. Optimize the reaction temperature. Start at the lower end of the recommended range (around 50-60°C) and monitor for byproduct formation. | |
| 3. Reaction with water: While water is part of the solvent system, its role should be controlled. | 3. Ensure the correct ratio of organic solvent to water is used to maintain adequate solubility of the reactants. | |
| Difficult Product Isolation/Purification | 1. Emulsion formation during work-up: The presence of both organic and aqueous phases with potential byproducts can lead to emulsions. | 1. Break the emulsion by adding brine or a small amount of a different organic solvent. |
| 2. Contamination with unreacted cyanide: Residual cyanide in the crude product poses a significant safety hazard and can interfere with subsequent steps. | 2. During work-up, carefully separate the aqueous layer. The organic layer should be washed thoroughly with water and then brine. Any aqueous waste containing cyanide must be treated with a neutralizing agent like sodium hypochlorite (bleach) or hydrogen peroxide before disposal.[15][16][17] Never acidify a solution containing cyanide. | |
| 3. Co-distillation with impurities: Impurities with boiling points close to the product can be difficult to separate by distillation. | 3. Use fractional distillation under reduced pressure for purification.[5] If distillation is insufficient, consider purification by column chromatography on silica gel. |
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Source(s) |
| Reactants | 2-chloromethylthiophene, Sodium Cyanide (NaCN) | [1][2] |
| Molar Ratio (NaCN : Substrate) | 1:1 to 1.5:1 | [5] |
| Solvent System | Water/Acetone or Water/Ketone mixture | [1][4] |
| Temperature | 50 - 80 °C | [1][5] |
| Reaction Time | 3 - 8 hours | [2][4][5] |
| Catalyst (Optional) | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | [4][13] |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20893-30-5 | [18][19] |
| Molecular Formula | C₆H₅NS | [18] |
| Molecular Weight | 123.18 g/mol | [18] |
| Appearance | Liquid | [18] |
| Boiling Point | 115-120 °C / 22 mmHg | [18][19] |
| Density | 1.157 g/mL at 25 °C | [18] |
| Refractive Index (n20/D) | 1.542 | [18] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Reagent Preparation: Prepare a solution of sodium cyanide (1.1 equivalents) in water. In the reaction flask, add the chosen organic solvent (e.g., acetone) and the freshly prepared or purified 2-chloromethylthiophene (1.0 equivalent). If using a phase transfer catalyst (e.g., tetrabutylammonium bromide), add it to the reaction flask (typically 1-5 mol%).
-
Reaction Execution: With vigorous stirring, add the aqueous sodium cyanide solution to the solution of 2-chloromethylthiophene. Heat the reaction mixture to 60-70°C.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Add water and a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Crucially, all aqueous layers will contain cyanide and must be treated as hazardous waste. Quench the aqueous waste by adding it to a stirred, alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide to oxidize the cyanide to the less toxic cyanate. [15][16]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.[5]
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 4. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 5. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. benchchem.com [benchchem.com]
- 12. Buy 2-(Chloromethyl)thiophene (EVT-314181) | 765-50-4 [evitachem.com]
- 13. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. ijirset.com [ijirset.com]
- 15. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 16. gla.ac.uk [gla.ac.uk]
- 17. sgs.com [sgs.com]
- 18. This compound 97 20893-30-5 [sigmaaldrich.com]
- 19. This compound | 20893-30-5 [chemicalbook.com]
Stability and storage recommendations for 2-Thiopheneacetonitrile
Technical Support Center: 2-Thiopheneacetonitrile
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark place at room temperature.[3] It is crucial to keep the container away from heat, sparks, and open flames as it is a combustible liquid.[2][4][5]
Q2: How can I identify if my this compound has degraded?
Several visual and analytical cues can indicate degradation. Visually, a noticeable color change from its typical colorless to light yellow/orange appearance to a darker shade may suggest instability.[3] The formation of precipitates or solid materials in the liquid is another sign of degradation, potentially due to polymerization.[6][7] Analytically, the appearance of unexpected peaks in NMR or Mass Spectrometry data that were not present in the initial analysis would confirm the presence of degradation products.[7]
Q3: What materials or substances are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents or strong bases.[2][8] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: What are the primary degradation pathways for thiophene-based compounds?
While specific degradation pathways for this compound are not extensively detailed, the thiophene ring, in general, is susceptible to degradation under certain conditions. The primary pathways include:
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Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of thiophene S-oxides (sulfoxides) and, with further oxidation, S,S-dioxides (sulfones).[7][9] This can be initiated by atmospheric oxygen or other oxidizing agents.
-
Polymerization: In the presence of strong acids, thiophene-containing molecules can undergo acid-catalyzed polycondensation, leading to the formation of polymeric or resinous materials.[6]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or eyeshields, and a lab coat.[1][4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][10] The compound is classified as toxic if swallowed, inhaled, or in contact with skin.
Physicochemical and Storage Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Appearance | Colorless to light orange to yellow liquid | [3] |
| CAS Number | 20893-30-5 | [1][4] |
| Molecular Formula | C₆H₅NS | [4] |
| Molecular Weight | 123.18 g/mol | [4] |
| Density | 1.157 g/mL at 25 °C | [3][4] |
| Boiling Point | 115-120 °C at 22 mmHg | [3][4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [1][4] |
| Recommended Storage | Room temperature, in a dry, dark, and well-ventilated place under an inert atmosphere. | [1][3] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds | [4] |
Experimental Protocols
Protocol: Assessment of Chemical Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound over time when exposed to different environmental conditions (e.g., temperature, light, air).
2. Materials:
-
This compound (high purity)
-
Amber vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon)
-
Temperature-controlled chambers (e.g., incubators, refrigerators)
-
Analytical instrumentation (e.g., HPLC, GC-MS, NMR spectrometer)
-
Appropriate solvents for analysis (e.g., acetonitrile, methanol)
3. Methodology:
-
Initial Analysis (Time = 0):
-
Obtain an initial analytical profile of the this compound sample.
-
Record its appearance (color, clarity).
-
Perform HPLC or GC analysis to determine the initial purity and establish a reference chromatogram.
-
Obtain an NMR spectrum as a structural reference.
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into several amber vials.
-
For each storage condition, prepare triplicate samples.
-
Condition A (Recommended Storage): Purge vials with inert gas, seal tightly, and store at room temperature in the dark.
-
Condition B (Elevated Temperature): Purge vials with inert gas, seal tightly, and place in a temperature-controlled chamber at a higher temperature (e.g., 40 °C).
-
Condition C (Light Exposure): Store sealed vials at room temperature exposed to ambient laboratory light.
-
Condition D (Air Exposure): Store vials with loosened caps (or in an open beaker within a controlled environment) to allow for air exposure.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Visually inspect the sample for any changes in color or the formation of precipitates.
-
Perform HPLC/GC analysis on each sample to quantify the purity and identify any new peaks corresponding to degradation products.
-
If significant degradation is observed, consider using GC-MS or LC-MS to identify the degradation products.
-
-
Data Analysis:
-
Compare the purity of the stored samples to the initial (Time = 0) sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Identify the conditions under which the compound is least stable.
-
Troubleshooting and Logic Diagrams
The following diagrams illustrate logical workflows for addressing stability issues with this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Best practices workflow for material handling and storage.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 20893-30-5 [chemicalbook.com]
- 4. 2-噻吩乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting guide for the Gewald reaction with 2-Thiopheneacetonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 2-Thiopheneacetonitrile in the Gewald reaction.
Troubleshooting Guide
Low to No Product Yield
Q1: My reaction is not yielding the desired 2-aminothiophene product. What are the initial checks I should perform?
A1: A low or nonexistent yield in the Gewald reaction often points to issues in the initial Knoevenagel condensation step or suboptimal reaction conditions.[1] Here’s a checklist to begin troubleshooting:
-
Reagent Quality: Ensure all reagents (this compound, carbonyl compound, elemental sulfur, and base) are pure and dry where necessary. The stability of this compound can be a factor, so using a fresh or properly stored batch is recommended.
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[1] Organic bases like morpholine, piperidine, or triethylamine are commonly used.[1][2] Morpholine is often effective as it can help dissolve sulfur.[2] Ensure the correct stoichiometric amount of base is used, as it plays a role in both the initial condensation and the activation of sulfur.[1]
-
Knoevenagel Condensation Confirmation: The first step of the reaction is a Knoevenagel condensation between the carbonyl compound and this compound.[3] You can verify if this step is occurring by running a small-scale reaction without sulfur and monitoring the formation of the condensed intermediate via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: I've confirmed the Knoevenagel condensation is happening, but my overall yield is still poor. What should I investigate next?
A2: If the initial condensation is successful, the issue likely lies with the sulfur addition, cyclization, or competing side reactions.[1] Consider the following:
-
Reaction Temperature: The temperature significantly impacts the reaction rate.[1] Some Gewald reactions proceed at room temperature, while others require heating. A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 60°C) to find the optimal condition for your specific substrates.[1][4]
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are frequently used as they can facilitate the reaction of the intermediate with sulfur.[1][2] The solubility of elemental sulfur in the chosen solvent should also be considered.[1]
-
Sulfur Quality and Form: Ensure you are using high-purity elemental sulfur. The particle size of the sulfur can also influence its reactivity.
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can be a significant side reaction that competes with the desired cyclization, leading to lower yields.[1] Adjusting the reaction temperature or the rate of reagent addition may help minimize this.
Impure Product and Purification Challenges
Q3: My final product is impure, and I'm having difficulty with purification. What are common impurities and how can I remove them?
A3: Common impurities in the Gewald reaction include unreacted starting materials, the intermediate from the Knoevenagel condensation, and side products like dimers.
-
Purification Strategies:
-
Recrystallization: This is often the first method to try. A solvent screen to find a suitable system where the product has good solubility at high temperatures and poor solubility at low temperatures is recommended.
-
Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be tested to achieve good separation.
-
Acid-Base Extraction: The basicity of the 2-amino group on the thiophene product can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the desired product, which may then move to the aqueous layer. After separating the layers, the aqueous layer can be basified and the product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction proceeds through a three-step one-pot synthesis:
-
Knoevenagel Condensation: A base catalyzes the condensation of the carbonyl compound with the active methylene group of this compound to form an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[3]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]
Q2: Can I use other bases besides amines?
A2: Yes, while organic amines are common, inorganic bases such as sodium carbonate, sodium hydroxide, and potassium phosphate have also been used, sometimes facilitating the formation of the ylidene-sulfur intermediate and the ring closure.[2]
Q3: Is it possible to run the Gewald reaction in a two-step procedure?
A3: Yes, a two-step procedure where the α,β-unsaturated nitrile is first synthesized and isolated before reacting with sulfur and a base is a common variation.[5] This can be advantageous for less reactive ketones.[5]
Q4: Are there any green chemistry approaches for the Gewald reaction?
A4: Microwave-assisted synthesis has been shown to be beneficial, often reducing reaction times and improving yields.[3] The use of water as a solvent and various catalysts are also being explored to make the reaction more environmentally friendly.
Experimental Protocol (General Guideline)
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Carbonyl compound (e.g., cyclohexanone)
-
Elemental Sulfur
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1 equivalent) and this compound (1 equivalent) in the chosen solvent.
-
Add the base (1 to 1.5 equivalents) to the mixture.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (typically 3-5 hours, monitor by TLC).[4]
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hypothetical Yields for the Gewald Reaction of this compound and Cyclohexanone under Various Conditions.
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide optimization. Actual results may vary.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Ethanol | 60 | 5 | 65 |
| 2 | Morpholine (1.2) | Ethanol | 60 | 5 | 75 |
| 3 | Triethylamine (1.2) | DMF | 60 | 3 | 70 |
| 4 | Morpholine (1.2) | DMF | 60 | 3 | 80 |
| 5 | Morpholine (1.2) | Ethanol | Room Temp | 24 | 40 |
| 6 | Morpholine (1.5) | DMF | 60 | 3 | 85 |
Visualizations
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
Caption: Simplified mechanism of the Gewald reaction.
References
Minimizing impurity formation in 2-Thiopheneacetonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Thiopheneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurity formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent laboratory and industrial synthesis of this compound involves a two-step process:
-
Chloromethylation of Thiophene: Thiophene is reacted with formaldehyde (or paraformaldehyde) and hydrochloric acid to produce the intermediate, 2-chloromethylthiophene.[1][2] This step is critical as the stability of the intermediate directly impacts the purity of the final product.
-
Cyanation of 2-Chloromethylthiophene: The resulting 2-chloromethylthiophene is then reacted with a cyanide salt, typically sodium cyanide, to yield this compound.[1][2] This is a nucleophilic substitution reaction.
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: Impurities can arise from both the chloromethylation and cyanation steps.
-
From Chloromethylation: Due to the instability of 2-chloromethylthiophene, several byproducts can form. These include:
-
2,5-Dichloromethylthiophene: Formed from double chloromethylation of the thiophene ring.
-
Bis(2-thienyl)methane: Results from the reaction of 2-chloromethylthiophene with another molecule of thiophene.
-
Polymeric materials: The labile nature of 2-chloromethylthiophene can lead to polymerization, especially at elevated temperatures.
-
2-Thiophenemethanol: Can be formed if water is present and competes with the chloride ion.
-
-
From Cyanation:
-
2-Thienyl isonitrile: An isomer of the desired product, formed if the cyanide ion attacks with the nitrogen atom instead of the carbon.
-
Hydrolysis products: If the reaction is not properly quenched or worked up, the nitrile group can hydrolyze to 2-thiopheneacetamide or 2-thiopheneacetic acid.
-
Unreacted 2-chloromethylthiophene: Incomplete reaction will leave the starting material in the product mixture.
-
Q3: My final product has a dark color. What is the likely cause and how can I prevent it?
A3: Dark coloration in the final product is often due to the presence of polymeric impurities formed from the decomposition of 2-chloromethylthiophene. To prevent this:
-
Control Temperature: Maintain a low temperature (typically 0-5 °C) during the chloromethylation reaction.[2]
-
Use Fresh Intermediate: Use the 2-chloromethylthiophene intermediate immediately after its preparation, as it is known to be unstable and can decompose even upon storage in the cold and dark.
-
Purification: Proper purification of the final product, such as vacuum distillation, can help remove colored impurities.
Q4: What is the role of a phase transfer catalyst (PTC) in the cyanation step?
A4: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is often used in the cyanation step to facilitate the reaction between the water-soluble sodium cyanide and the organic-soluble 2-chloromethylthiophene. The PTC helps to transfer the cyanide anion from the aqueous phase to the organic phase, leading to a faster and more efficient reaction, often with fewer byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Poor quality of 2-chloromethylthiophene intermediate | The intermediate is unstable. Prepare it fresh and use it immediately. Ensure the chloromethylation reaction goes to completion by monitoring with TLC or GC. |
| Incomplete cyanation reaction | Increase the reaction time or temperature (within the recommended range of 50-80°C).[2] Ensure efficient stirring. Consider using a phase transfer catalyst to improve the reaction rate. |
| Loss of product during workup | This compound is soluble in many organic solvents. Ensure complete extraction from the aqueous layer. Be cautious during solvent removal as the product is volatile under high vacuum at elevated temperatures. |
| Hydrolysis of the nitrile group | Avoid prolonged exposure to strongly acidic or basic conditions during workup. Neutralize the reaction mixture promptly after the reaction is complete. |
Issue 2: High Levels of Impurities in the Final Product
| Observed Impurity | Potential Cause | Suggested Solution |
| Unreacted 2-chloromethylthiophene | Incomplete cyanation reaction. | Increase reaction time, temperature, or use a phase transfer catalyst. Ensure the molar ratio of sodium cyanide to 2-chloromethylthiophene is appropriate (typically 1:1 to 1.5:1).[2] |
| Polymeric/tar-like substances | Decomposition of 2-chloromethylthiophene. | Maintain low temperatures during the chloromethylation step. Use the intermediate immediately. Purify the crude 2-chloromethylthiophene before the cyanation step if it appears discolored. |
| 2,5-Dichloromethylthiophene | Over-reaction during chloromethylation. | Carefully control the stoichiometry of formaldehyde and HCl. Avoid prolonged reaction times in the first step. |
| Bis(2-thienyl)methane | Side reaction of 2-chloromethylthiophene with thiophene. | Ensure complete consumption of thiophene in the first step. |
| 2-Thiopheneacetic acid | Hydrolysis of the nitrile group during workup or storage. | Perform workup under neutral or slightly acidic conditions. Store the purified product in a cool, dry, and dark place. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[1][2]
Step 1: Preparation of 2-Chloromethylthiophene
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place thiophene and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add paraformaldehyde to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 3-5 hours.
-
Monitor the reaction by TLC or GC until the thiophene is consumed.
-
Perform an aqueous workup by adding ice-water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate. The resulting solution of crude 2-chloromethylthiophene should be used immediately in the next step.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a solution of sodium cyanide in water.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) to the sodium cyanide solution, if desired.
-
Heat the cyanide solution to 50-60 °C.
-
Slowly add the crude 2-chloromethylthiophene solution from Step 1 to the heated cyanide solution with vigorous stirring.
-
Maintain the reaction temperature between 60-80 °C for 3-6 hours.[2]
-
Monitor the reaction by TLC or GC for the disappearance of 2-chloromethylthiophene.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound.
Purification:
The crude product is typically a yellow to brown oil. It can be purified by vacuum distillation.
-
Boiling Point: 115-120 °C at 22 mmHg.[3]
-
Collect the fraction that distills at a constant temperature to obtain the purified this compound as a colorless to pale yellow liquid.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Condition A (Standard) | Condition B (with PTC) | Expected Outcome |
| Cyanide Source | Sodium Cyanide in Water/Acetone | Sodium Cyanide in Water | PTC facilitates reaction in a biphasic system. |
| Phase Transfer Catalyst | None | Tetrabutylammonium Bromide (1-5 mol%) | Faster reaction rate and potentially higher yield. |
| Reaction Temperature | 60-80 °C | 50-70 °C | PTC may allow for lower reaction temperatures. |
| Reaction Time | 4-8 hours | 2-4 hours | Shorter reaction time with PTC. |
| Typical Yield | 60-75% | 75-90% | Higher yield is often observed with PTC. |
| Impurity Profile | Higher levels of unreacted starting material and side products. | Lower levels of impurities due to more efficient reaction. | Cleaner reaction profile. |
Note: The data in this table are representative and can vary based on specific experimental setup and scale.
Mandatory Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Logic for Low Yield
References
Alternative solvents for the synthesis of 2-Thiopheneacetonitrile
Welcome to the technical support center for the synthesis of 2-thiopheneacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative solvents, detailed experimental protocols, and troubleshooting common issues encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Instability of 2-Chloromethylthiophene: The starting material, 2-chloromethylthiophene, is known to be unstable and can decompose, especially when stored for extended periods or exposed to heat.[1] This decomposition can lead to the formation of byproducts and reduce the amount of starting material available for the desired reaction.
-
Solution: It is highly recommended to use freshly prepared or purified 2-chloromethylthiophene for the best results. If storing, it should be kept in a cool, dark place. Some sources suggest adding a stabilizer like dicyclohexylamine during purification by distillation.[1]
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
Solution: Ensure that the reaction temperature is maintained within the optimal range. For the reaction with sodium cyanide in a water/acetone mixture, a temperature of 60-65°C is recommended.[2] The reaction time is also crucial; a duration of 3 hours is typically sufficient for this step.[2] Molar ratios of reactants should be carefully controlled as specified in the protocol.
-
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product.
-
Solution: The choice of solvent and the exclusion of water in certain systems can be critical. For instance, in the reaction of haloalkanes with cyanide, the presence of water can lead to the formation of alcohols as byproducts.[3] Using a suitable solvent system, such as the recommended water/acetone mixture, helps to minimize these side reactions.[2]
-
Q2: I am observing the formation of significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in the synthesis of this compound from 2-chloromethylthiophene and a cyanide source include:
-
Formation of 2-Thiophenemethanol: If water is present in the reaction mixture and the conditions are not optimized for the cyanation reaction, the hydroxide ions can act as a nucleophile, leading to the formation of 2-thiophenemethanol.
-
Solution: The use of a phase-transfer catalyst system with a mixed solvent like water and acetone can enhance the nucleophilicity of the cyanide ion and favor the desired substitution.[2]
-
-
Polymerization/Resinification: 2-Chloromethylthiophene is prone to polymerization, especially in the presence of acid or heat.[1]
-
Solution: Use the starting material immediately after preparation or purification. Maintain the recommended reaction temperature and avoid localized overheating.
-
-
Formation of Isomeric Byproducts: While less common for 2-chloromethylthiophene, reactions of similar compounds like 2-(chloromethyl)furan with cyanide in protic solvents have shown substitution at other positions on the ring.[4]
-
Solution: Adhering to established protocols with optimized solvent systems is the best way to ensure regioselectivity.
-
Q3: I am facing challenges in purifying the final product, this compound. What are the recommended purification methods?
A3: The purification of this compound can be challenging, especially when using high-boiling-point solvents.
-
Distillation: Vacuum distillation is a common and effective method for purifying this compound, which is a liquid at room temperature.[2]
-
Procedure: After the reaction work-up and removal of the bulk solvent, the crude product can be distilled under reduced pressure. A reported boiling point is 115-120 °C at 22 mmHg.
-
-
Extraction and Washing: A thorough work-up procedure is essential to remove inorganic salts and water-soluble impurities.
-
Procedure: After the reaction, the mixture is typically extracted with an organic solvent like dichloromethane (DCM).[2] The organic layer should then be washed with water and brine to remove any remaining water-soluble impurities.
-
-
Removal of High-Boiling-Point Solvents: If a high-boiling-point green solvent is used, its removal can be challenging.
-
Solution: Techniques like azeotropic distillation with a lower-boiling solvent (e.g., adding hexane to a toluene solution and rotary evaporating) can be effective.[5] For water-soluble solvents like Cyrene, purification can be simplified by precipitating the product by adding water. For γ-Valerolactone, which is also water-miscible, a similar precipitation or extraction procedure can be employed.[6]
-
Alternative Solvents for Synthesis
The selection of a suitable solvent is critical for a successful, safe, and environmentally friendly synthesis. Below is a comparison of various solvent systems for the synthesis of this compound.
| Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Remarks |
| Water/Acetone | Phase-Transfer (self-catalyzed) | 60-65 | 3 | >75 | A known and effective system where acetone enhances solubility and acts as a phase-transfer catalyst.[2] |
| Dimethyl Sulfoxide (DMSO) | - | Not specified | Not specified | Lower than water/acetone | Mentioned as a more expensive alternative with lower yields and difficult work-up.[2] |
| Cyrene™ | Base (e.g., Et₃N) | Not specified | Short reaction times recommended | Potentially high | A bio-based alternative to polar aprotic solvents like DMF and DMSO. Product may be purified by precipitation in water. Prone to polymerization with strong bases, requiring short reaction times. |
| γ-Valerolactone (GVL) | Base (e.g., Et₃N) | 90 | Not specified | 51-92 (for similar reactions) | A bio-derived green solvent. Has shown high yields for the synthesis of other thiophene derivatives.[6] Water-miscible, allowing for easier work-up.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Phase-Transfer Catalyst (e.g., TBAB) | Not specified | Not specified | Potentially high | A bio-based alternative to THF with better stability and easier separation from water. |
| Cyclopentyl Methyl Ether (CPME) | Phase-Transfer Catalyst (e.g., TBAB) | Not specified | Not specified | Potentially high | A greener alternative to other ethereal solvents with a high boiling point and good stability. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Water/Acetone Mixed Solvent[2]
This protocol describes a robust and high-yielding synthesis of this compound using a water/acetone mixture, which also serves as a phase-transfer catalyst system.
Materials:
-
2-Chloromethylthiophene (crude)
-
Sodium cyanide (NaCN)
-
Acetone
-
Water
-
Dichloromethane (DCM) for extraction
Procedure:
-
In a reaction flask equipped with a stirrer and a condenser, add water (e.g., 30 g) and slowly add solid sodium cyanide (e.g., 16 g) while stirring until it is completely dissolved.
-
To the aqueous sodium cyanide solution, add acetone (e.g., 15 ml).
-
Heat the mixture to 60-65°C.
-
Slowly add the crude 2-chloromethylthiophene dropwise to the heated mixture over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 60-65°C for 3 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solid residues.
-
Transfer the filtrate to a separatory funnel and extract with dichloromethane (e.g., 15 ml).
-
Separate the organic layer and discard the aqueous layer.
-
Remove the solvent from the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation (boiling point: 75°C at 0.2 mmHg) to yield the pure this compound. The reported yield is greater than 75%.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 2-chloromethylthiophene.
Caption: General workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 2-ethoxycarbonylthieno[2,3-b]quinolines in biomass-derived solvent γ-valerolactone and their biological evaluation against protein tyrosine phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 2-Thiopheneacetonitrile for industrial applications
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-thiopheneacetonitrile. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during production.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 2-Chloromethylthiophene (Intermediate)
Q: We are experiencing a low yield during the chloromethylation of thiophene. What are the potential causes and solutions?
A: Low yields in this step are often attributed to suboptimal reaction conditions or the formation of byproducts. Here are the primary causes and recommended troubleshooting steps:
-
Incomplete Reaction:
-
Verify Reagent Stoichiometry: Ensure the correct molar ratios of thiophene, paraformaldehyde, and hydrochloric acid are used. An excess of the chloromethylating agent can lead to the formation of di-substituted products.
-
Monitor Reaction Temperature: The reaction should be maintained at a low temperature (0-5°C) during the addition of thiophene to prevent polymerization and side reactions.[1]
-
Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper dispersion of the reactants.
-
-
Byproduct Formation:
-
Formation of Bis(2-thienyl)methane: This common byproduct can be minimized by using a slight excess of the chloromethylating agent and maintaining a low reaction temperature.
-
Formation of 2-Hydroxymethylthiophene: This can occur if the concentration of hydrochloric acid is insufficient. One patented method suggests the dropwise addition of phosphorus trichloride to react with water and generate HCl in situ, thus maintaining a high acid concentration.[1]
-
Polymerization of Thiophene: Thiophene can polymerize under strongly acidic conditions. Slow, controlled addition of reagents and maintaining a low temperature are critical to prevent this.
-
Issue 2: Low Yield or Purity Issues in the Cyanation of 2-Chloromethylthiophene
Q: Our cyanation reaction to produce this compound is resulting in a low yield and the final product is difficult to purify. What could be the problem?
A: Challenges in the cyanation step often stem from the reactivity of the starting material, the choice of solvent, and the reaction conditions.
-
Low Reactivity or Side Reactions:
-
Instability of 2-Chloromethylthiophene: This intermediate can be unstable and prone to decomposition or polymerization. It is often recommended to use the crude 2-chloromethylthiophene directly in the next step without extensive purification.[1]
-
Hydrolysis of 2-Chloromethylthiophene: The presence of excess water can lead to the formation of 2-thienylmethanol. Ensure anhydrous conditions if using a non-aqueous solvent system.
-
Inefficient Cyanide Reagent: While sodium cyanide is commonly used, its toxicity is a major concern. Alternatives like trimethylsilyl cyanide have been explored to improve safety and yield.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: While dimethyl sulfoxide (DMSO) has been used, it can lead to complex workups and higher costs.[1] A mixture of water and acetone has been shown to be an effective and more environmentally friendly solvent system, acting as a phase transfer catalyst.[1]
-
Temperature Control: The reaction temperature should be carefully controlled (typically 50-80°C) to ensure a reasonable reaction rate without promoting decomposition.[1]
-
-
Purification Challenges:
-
Removal of Unreacted Cyanide: Ensure proper quenching and workup procedures to safely remove any residual cyanide salts.
-
Separation from Byproducts: Byproducts from the chloromethylation step can carry over. Purification by vacuum distillation is typically employed to obtain high-purity this compound.
-
Issue 3: Safety Concerns with Cyanide Use
Q: We are concerned about the safety of using sodium cyanide on an industrial scale. Are there safer alternatives or handling protocols?
A: The use of highly toxic cyanides is a significant concern in industrial applications.
-
Alternative Cyanating Agents:
-
Trimethylsilyl Cyanide: This reagent is mentioned in the literature as a less toxic alternative to sodium cyanide for the synthesis of this compound.[2]
-
Potassium Ferrocyanide: This is a non-toxic source of cyanide that can be used in palladium-catalyzed cyanation reactions, although this is more common for aryl halides.
-
-
Strict Safety Protocols:
-
Dedicated Equipment and Area: All work with cyanides should be conducted in a well-ventilated fume hood with dedicated equipment.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching and Waste Disposal: Have a validated procedure for quenching the reaction and neutralizing any excess cyanide. All cyanide waste must be disposed of according to strict environmental regulations.
-
Experimental Protocols
The following are detailed methodologies for the key steps in the scalable synthesis of this compound, adapted from patent literature.[1]
1. Preparation of 2-Chloromethylthiophene (Intermediate)
-
Reagents:
-
Thiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (30%)
-
Phosphorus Trichloride
-
Dichloromethane (DCM) for extraction
-
-
Procedure:
-
In a reaction vessel, combine 30% hydrochloric acid and paraformaldehyde.
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add thiophene dropwise to the mixture over 20-30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Slowly add phosphorus trichloride dropwise over approximately 2-3 hours.
-
After the reaction is complete, add DCM and stir for extraction.
-
Separate the organic phase. This crude solution of 2-chloromethylthiophene is typically used directly in the next step.
-
2. Synthesis of this compound
-
Reagents:
-
Crude 2-chloromethylthiophene solution from the previous step
-
Sodium Cyanide
-
Water
-
Acetone
-
Dichloromethane (DCM) for extraction
-
-
Procedure:
-
In a separate reaction vessel, dissolve sodium cyanide in water with stirring.
-
Add acetone to the sodium cyanide solution.
-
Heat the mixture to 60-65°C.
-
Add the crude 2-chloromethylthiophene solution dropwise to the heated cyanide solution over 30-60 minutes.
-
Maintain the reaction temperature and stir for an additional 3 hours.
-
After the reaction is complete, cool the mixture and filter.
-
Extract the filtrate with DCM.
-
Separate the organic phase and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound based on a patented procedure.[1]
Table 1: Reaction Parameters for the Synthesis of 2-Chloromethylthiophene
| Parameter | Value |
| Thiophene | 25 g |
| 30% Hydrochloric Acid | 36 g |
| Paraformaldehyde | 9 g |
| Phosphorus Trichloride | 20 g |
| Reaction Temperature | 0-5°C |
| Reaction Time | ~3.5 hours |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Crude 2-Chloromethylthiophene | From previous step |
| Sodium Cyanide | 16 g |
| Water | 30 g |
| Acetone | 15 ml |
| Reaction Temperature | 60-65°C |
| Reaction Time | 3.5 hours |
| Final Product Yield | >75% |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Validation & Comparative
Spectroscopic analysis for validation of 2-Thiopheneacetonitrile structure
This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of 2-Thiopheneacetonitrile. By comparing its spectral data with related compounds, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic analysis in their workflows.
Core Spectroscopic Data Analysis
The structural confirmation of this compound (C₆H₅NS, Molecular Weight: 123.18 g/mol ) is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2] Each technique provides unique insights into the molecular framework, functional groups, and overall composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. While publicly available, experimentally-verified NMR data for this compound is limited, the expected chemical shifts and coupling patterns can be reliably predicted and compared with similar structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring and the two protons of the methylene (-CH₂) group. The thiophene protons will appear as a complex set of multiplets due to spin-spin coupling, a characteristic feature of substituted thiophenes. The methylene protons are expected to appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected: four for the thiophene ring carbons, one for the methylene carbon, and one for the nitrile carbon.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm)
| Compound | Thiophene Ring Protons (δ ppm) | Methylene (-CH₂) Protons (δ ppm) | Other Protons (δ ppm) |
| This compound | ~7.4 (H5), ~7.1 (H3), ~7.0 (H4) (Predicted) | ~3.9 (Predicted) | - |
| Benzyl Cyanide | 7.25-7.40 (m, 5H) | 3.73 (s, 2H) | - |
| 2-Thiopheneacetic Acid | 7.28 (dd, 1H), 6.98 (m, 2H) | 3.88 (s, 2H) | ~11.5 (br s, 1H, -COOH) |
Data for comparison compounds sourced from spectral databases and literature.[3][4]
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ ppm)
| Compound | Thiophene Ring Carbons (δ ppm) | Methylene (-CH₂) Carbon (δ ppm) | Nitrile (-C≡N) Carbon (δ ppm) | Other Carbons (δ ppm) |
| This compound | ~128 (C2), ~127.5 (C5), ~127 (C3), ~126 (C4) (Predicted) | ~18 (Predicted) | ~117 (Predicted) | - |
| Benzyl Cyanide | 131.5 (quat.), 129.0, 128.0, 127.5 | 23.5 | 118.0 | - |
| 2-Thiopheneacetic Acid | 135.0 (quat.), 127.0, 126.8, 125.5 | 35.8 | - | 176.5 (-COOH) |
Data for comparison compounds sourced from spectral databases and literature.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a sharp, strong absorption band for the nitrile group (C≡N) and several bands corresponding to the aromatic thiophene ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |
| ~3100 | Aromatic C-H Stretch (Thiophene) | Medium-Weak | Characteristic of C-H bonds on an aromatic ring.[6] |
| 2250-2230 | Nitrile C≡N Stretch | Strong, Sharp | This is a highly diagnostic peak for the nitrile functional group. Conjugation with the thiophene ring may shift it to the lower end of the range. |
| 1500-1400 | Aromatic C=C Stretch (Thiophene) | Medium-Variable | Multiple bands are expected in this region, confirming the presence of the thiophene ring.[7] |
| ~700 | C-S Stretch (Thiophene) | Medium-Weak | Indicates the presence of the sulfur atom within the ring structure.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner.
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z of 123, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Fragment | Interpretation |
| 123 | [C₆H₅NS]⁺ (Molecular Ion) | Corresponds to the intact molecule, confirming the molecular weight. |
| 97 | [C₄H₃S-CH₂]⁺ or [C₅H₅S]⁺ | A very prominent peak, likely representing the stable thienylmethyl cation, formed by the loss of a cyanide radical (•CN). This is a key fragmentation pathway. |
| 84 | [C₄H₄S]⁺ | Represents the thiophene radical cation, formed by cleavage of the entire acetonitrile side chain. |
| 58 | [C₂H₂S]⁺ | A smaller fragment resulting from the breakdown of the thiophene ring. |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying these spectroscopic results.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Use a Pasteur pipette to transfer the solution into a standard 5 mm NMR tube. Ensure the liquid column height is at least 4-5 cm.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette during transfer to prevent magnetic field distortions.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum according to standard instrument procedures, typically using a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).[8]
Protocol 2: Infrared (IR) Spectroscopy (Liquid Film)
-
Sample Application: Place 1-2 drops of neat (undiluted) this compound onto the center of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Carefully place a second salt plate on top and gently press to create a thin, uniform liquid film, avoiding air bubbles.
-
Spectrum Acquisition:
-
Background Scan: First, run a background spectrum with the empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the salt plate "sandwich" into the spectrometer's sample holder and acquire the sample spectrum. The instrument software automatically ratios the sample scan against the background.
-
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The volatile compound travels through a heated capillary column, separating it from any impurities. This compound elutes at a characteristic retention time.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.
Visualizations
Diagrams help to visualize the relationships between the data and the chemical structure.
Caption: Workflow for the spectroscopic validation of this compound.
References
- 1. This compound | 20893-30-5 [chemicalbook.com]
- 2. This compound 97 20893-30-5 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 2-Thiopheneacetic acid(1918-77-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. iosrjournals.org [iosrjournals.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. uni-saarland.de [uni-saarland.de]
A Comparative Guide to Catalysts for the Synthesis of 2-Thiopheneacetonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Thiopheneacetonitrile, a key intermediate in the production of pharmaceuticals and fine chemicals, is a critical process for which various catalytic strategies have been developed. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data to assist researchers in selecting the most suitable method for their applications.
The primary route to this compound involves the cyanation of a 2-thienyl derivative, typically 2-chloromethylthiophene. The choice of catalyst and cyanide source significantly impacts reaction efficiency, yield, and safety. This guide focuses on comparing phase-transfer catalysis and the use of alternative cyanating agents.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of this compound, providing a clear comparison of their respective yields and reaction conditions.
| Catalyst Type | Catalyst Example | Starting Material | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Phase-Transfer Catalyst (Quaternary Ammonium Salt) | Tetrabutyl Fluoride Amine | 2-Chloromethylthiophene | Trimethylsilyl Cyanide | 70 °C, 6 hours | ~61-65% (overall yield for 2 steps) | [1] |
| Mixed Solvent System (Acting as PTC) | Acetone/Water | 2-Chloromethylthiophene | Sodium Cyanide | 50-80 °C, 3 hours | >75% | [2][3] |
Note: The yield for the phase-transfer catalyst example is an overall yield for a two-step synthesis starting from thiophene. The yield for the cyanation step itself may be higher.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Synthesis using a Quaternary Ammonium Salt Phase-Transfer Catalyst
This method utilizes a quaternary ammonium salt to facilitate the reaction between the organic substrate and the cyanide source.[1]
-
Step 1: Synthesis of 2-Chloromethylthiophene: Thiophene is reacted with formaldehyde and hydrogen chloride gas in an organic solvent to produce 2-chloromethylthiophene.
-
Step 2: Synthesis of this compound: 100g of trimethylsilyl cyanide and 5g of tetrabutyl fluoride amine are placed in a 500mL four-hole flask and heated to 70 °C. The previously prepared 2-chloromethylthiophene solution is slowly added dropwise. The reaction is kept at this temperature for 6 hours. After cooling, the organic phase is separated and washed three times. The thiophene and organic solvent are first distilled off, and then the product is collected by vacuum distillation at 105-110 °C (13mmHg) to obtain this compound.[1]
Method 2: Synthesis using a Mixed Solvent System
This approach employs a mixture of water and acetone, where acetone helps to increase the solubility of the reactants and acts as a phase-transfer catalyst.[2][3]
-
Step 1: Preparation of 2-Chloromethylthiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature. Phosphorus trichloride is added dropwise during the reaction to maintain a high acid concentration.
-
Step 2: Preparation of this compound: The 2-chloromethylthiophene obtained in the previous step is directly reacted with sodium cyanide in a mixed solvent of water and acetone at a temperature of 50-80 °C for 3 hours. After the reaction, the mixture is filtered, and the product is extracted with dichloromethane. The organic phase is then distilled under reduced pressure (75 °C, 0.2mmHg) to yield the final product, this compound.[2]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the key reaction pathway.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: The core cyanation reaction for the synthesis of this compound.
Discussion
The choice between these catalytic systems involves a trade-off between yield, safety, and cost.
-
Phase-Transfer Catalysis with Trimethylsilyl Cyanide: This method avoids the use of highly toxic sodium cyanide, which is a significant advantage in terms of safety and handling.[1] Trimethylsilyl cyanide is less toxic and the reaction conditions are relatively mild. However, the overall yield reported in the patent is moderate, and the cost of trimethylsilyl cyanide and the quaternary ammonium salt catalyst may be higher.
-
Mixed Solvent System with Sodium Cyanide: This approach offers a higher reported yield and uses less expensive reagents like sodium cyanide and acetone.[2][3] The mixed solvent system of water and acetone is a simple and effective way to facilitate the phase transfer of the cyanide ion.[2] However, the use of sodium cyanide requires stringent safety precautions due to its high toxicity.
References
A Comparative Guide to the Purity Validation of 2-Thiopheneacetonitrile: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step to ensure the reliability, reproducibility, and safety of experimental results. 2-Thiopheneacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Impurities can lead to undesirable side reactions, altered biological activity, and inconsistent product quality.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for non-volatile and thermally unstable compounds.[2][3] A reversed-phase HPLC method is typically employed for moderately polar compounds like this compound.[1]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 235 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of the synthesized this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[2] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[5][6] Given that this compound has a boiling point of 115-120 °C at 22 mmHg, it is sufficiently volatile for GC analysis.[7][8]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from 40-300 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[10]
Data Presentation and Comparison
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Table 1: Illustrative Purity Analysis Data
| Parameter | HPLC Result | GC-MS Result |
| Retention Time (Main Peak) | 4.58 min | 8.92 min |
| Peak Area (Main Peak) | 185,430,000 | 250,110,000 |
| Total Peak Area | 186,950,000 | 252,380,000 |
| Calculated Purity (%) | 99.19% | 99.10% |
| Detected Impurities | Impurity A (0.51%), Impurity B (0.30%) | Impurity C (0.65%), Impurity D (0.25%) |
Table 2: Performance Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separates compounds based on their volatility and interaction with a stationary phase, using a gaseous mobile phase.[5] |
| Sample Volatility | Ideal for non-volatile and thermally unstable compounds.[2][3] | Requires volatile or semi-volatile compounds that can be vaporized without decomposition.[5][11] |
| Operating Temperature | Typically ambient or slightly elevated (e.g., 20-40 °C).[3] | High temperatures are required in the injector and oven (e.g., 150-300 °C).[3][5] |
| Detection | Commonly uses UV, PDA, or fluorescence detectors which provide quantitative data. | Mass spectrometer provides both quantitative data and structural information for identification.[6] |
| Sensitivity | Sensitivity typically ranges from parts-per-million (ppm) to parts-per-billion (ppb).[2] | Generally has an edge in sensitivity, often detecting compounds in the parts-per-billion (ppb) range.[2] |
| Sample Preparation | Can handle a broad range of sample types with relatively simple preparation.[2] | May require derivatization for polar compounds to increase volatility.[2] |
Mandatory Visualizations
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the purity validation of this compound. The choice between them depends on the specific analytical needs and the nature of the potential impurities.
-
HPLC is an excellent choice for routine quality control, offering high precision and the ability to analyze non-volatile or thermally sensitive impurities that would not be detectable by GC.[2][3] Its operational simplicity and versatility make it a staple in pharmaceutical analysis.[5]
-
GC-MS provides an orthogonal approach, excelling in the separation and identification of volatile and semi-volatile impurities.[6] The mass spectrometric detector is a significant advantage, offering definitive structural information that can be crucial for identifying unknown impurities by comparing their mass spectra to library databases.[10]
For a comprehensive and rigorous purity assessment of this compound, a multi-faceted approach employing both HPLC and GC-MS is highly recommended. This dual-technique strategy ensures the detection of a wide range of potential impurities, from non-volatile synthesis by-products to residual volatile solvents, thereby providing the highest confidence in the material's quality.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. smithers.com [smithers.com]
- 7. This compound 97 20893-30-5 [sigmaaldrich.com]
- 8. This compound | 20893-30-5 [chemicalbook.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. gentechscientific.com [gentechscientific.com]
A Comparative Analysis of Experimental and Computational Infrared Spectra of 2-Thiopheneacetonitrile
An in-depth comparison of the vibrational frequencies of 2-Thiopheneacetonitrile obtained through experimental Fourier Transform Infrared (FT-IR) spectroscopy and computational Density Functional Theory (DFT) calculations, providing researchers with a comprehensive guide to understanding the molecule's spectral properties.
This guide presents a detailed comparison between the experimentally measured and computationally predicted infrared (IR) spectra of this compound. This analysis is crucial for researchers in the fields of spectroscopy, computational chemistry, and drug development, as it validates theoretical models and aids in the precise identification and characterization of molecular structures. The comparison leverages experimental data from liquid-phase FT-IR spectroscopy and theoretical data from DFT calculations using the B3LYP method with 6-31G* and 6-311+G** basis sets.
Data Presentation: Experimental vs. Computational Wavenumbers
The following table summarizes the key vibrational frequencies for this compound, showcasing a comparison between the experimental FT-IR data and the scaled computational results obtained from DFT calculations. The computational frequencies have been scaled to correct for anharmonicity and other systematic errors inherent in the theoretical model.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Computational DFT (B3LYP/6-311+G**) (cm⁻¹) |
| C-H Stretching (Thiophene Ring) | 3109 | 3110 |
| C-H Stretching (Methylene Group) | 2927 | 2928 |
| C≡N Stretching (Nitrile Group) | 2252 | 2251 |
| C=C Stretching (Thiophene Ring) | 1520 | 1521 |
| CH₂ Scissoring | 1415 | 1414 |
| C-C Stretching (Thiophene Ring) | 1301 | 1301 |
| C-H in-plane bending (Thiophene Ring) | 1251 | 1251 |
| C-H in-plane bending (Thiophene Ring) | 1202 | 1202 |
| C-S Stretching (Thiophene Ring) | 853 | 854 |
| C-H out-of-plane bending (Thiophene Ring) | 715 | 716 |
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for a critical evaluation of the presented data.
Experimental Protocol: FT-IR Spectroscopy
The experimental infrared spectrum of this compound was recorded in the liquid phase. A Fourier Transform Infrared (FT-IR) spectrometer was utilized to obtain the spectrum, typically in the range of 4000-400 cm⁻¹. The liquid sample is placed between two salt plates (e.g., KBr or NaCl) to create a thin film through which the infrared beam is passed. The resulting interferogram is then mathematically transformed into a spectrum that plots absorbance or transmittance against wavenumber.
Computational Protocol: Density Functional Theory (DFT)
The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations were performed using the Gaussian suite of programs.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[1]
-
Basis Sets: The calculations were carried out using the 6-31G* and 6-311+G** basis sets to describe the atomic orbitals.[1]
-
Optimization: The molecular geometry of this compound was first optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations were then performed on the optimized geometry to predict the IR spectrum.
-
Scaling: The computed harmonic frequencies are known to be systematically higher than the experimental frequencies. Therefore, a scaling factor is typically applied to the calculated wavenumbers to improve the agreement with the experimental data.[1]
Workflow for Comparative Spectral Analysis
The following diagram illustrates the logical workflow for comparing experimental and computational IR spectra, a common practice in vibrational spectroscopy studies.
Figure 1. Workflow for comparing experimental and computational IR spectra.
Conclusion
The close agreement between the experimental and scaled computational vibrational frequencies, as detailed in the comparison table, demonstrates the high accuracy of the DFT B3LYP/6-311+G** model for predicting the infrared spectrum of this compound.[1] This validation is significant for researchers, as it confirms that computational methods can be reliably used to study the vibrational properties of this and similar molecules, aiding in spectral interpretation and the prediction of properties for novel compounds in drug discovery and materials science.
References
A Comparative Benchmarking of Synthetic Routes to 2-Thiopheneacetonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. 2-Thiopheneacetonitrile is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different synthetic routes to this important compound, with a focus on experimental data and detailed protocols to inform laboratory practice.
Comparison of Synthetic Methodologies
The primary and most widely documented approach to synthesizing this compound involves a two-step process: the chloromethylation of thiophene to yield 2-chloromethylthiophene, followed by a nucleophilic substitution with a cyanide salt. A notable variation in the second step is the use of a less toxic cyanating agent. Below is a summary of the quantitative data for these routes.
| Parameter | Route 1: Chloromethylation & Cyanation with NaCN[1] | Route 2: Chloromethylation & Cyanation with Acetone Cyanohydrin[2] |
| Starting Material | Thiophene | Thiophene |
| Intermediate | 2-Chloromethylthiophene | 2-Chloromethylthiophene |
| Cyanating Agent | Sodium Cyanide (NaCN) | Acetone Cyanohydrin |
| Catalyst (Cyanation) | None specified | Triethylamine |
| Solvent (Cyanation) | Water/Acetone mixture[1] | Organic Solvent |
| Reaction Temp. (Cyanation) | 50-80 °C[1] | Not specified |
| Reaction Time (Cyanation) | 3-6 hours[1] | Not specified |
| Overall Yield | >75%[1] | High (exact value not specified) |
| Safety Considerations | Use of highly toxic Sodium Cyanide | Avoids use of highly toxic sodium cyanide, offering higher safety[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and patents.
Route 1: Synthesis of this compound via Chloromethylation and Cyanation with Sodium Cyanide
This route is a well-established method for the preparation of this compound.
Step 1: Synthesis of 2-Chloromethylthiophene [3]
-
Materials: Thiophene (5 moles), Concentrated Hydrochloric Acid (200 ml), 37% Formaldehyde solution (500 ml), Hydrogen Chloride gas.
-
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer and thermometer, and cooled in an ice-salt bath, combine thiophene and concentrated hydrochloric acid.
-
Bubble a rapid stream of hydrogen chloride gas through the mixture with vigorous stirring.
-
Once the temperature reaches 0°C, add the formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.
-
After the addition is complete, extract the mixture with three 500-ml portions of ether.
-
Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.
-
Dry the ether solution over anhydrous calcium chloride.
-
Remove the solvent by distillation and purify the product by vacuum distillation.
-
Step 2: Synthesis of this compound [1]
-
Materials: 2-Chloromethylthiophene (crude from Step 1), Sodium Cyanide, Water, Acetone.
-
Procedure:
-
In a reaction flask, dissolve sodium cyanide in water.
-
Add acetone to the solution.
-
Heat the mixture to 60-65°C.
-
Add the crude 2-chloromethylthiophene dropwise over a period of 30 minutes to one hour.
-
Maintain the reaction temperature and stir for an additional 3 hours.
-
After the reaction is complete, filter the mixture and extract the aqueous layer with a suitable organic solvent (e.g., DCM).
-
Separate the organic layer, remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
-
Route 2: Synthesis of this compound using Acetone Cyanohydrin
This route offers a safer alternative by avoiding the use of solid sodium cyanide.
Step 1: Synthesis of 2-Chloromethylthiophene
The protocol for the synthesis of 2-chloromethylthiophene is the same as in Route 1.
Step 2: Synthesis of this compound with Acetone Cyanohydrin [2]
-
Materials: 2-Chloromethylthiophene, Acetone Cyanohydrin, Triethylamine, Organic Solvent.
-
Procedure:
-
In a reaction vessel, dissolve 2-chloromethylthiophene in an appropriate organic solvent.
-
Add acetone cyanohydrin to the solution.
-
Add triethylamine as a catalyst.
-
Stir the reaction mixture under appropriate temperature conditions until the reaction is complete (monitored by a suitable technique like TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the this compound. This typically involves washing with water and/or brine, drying the organic layer, and removing the solvent.
-
The crude product is then purified, usually by vacuum distillation.
-
Logical Comparison of Synthetic Routes
The choice of a synthetic route often involves a trade-off between factors like yield, cost, safety, and environmental impact. The following diagram illustrates the decision-making process for selecting a route to this compound.
Caption: Decision workflow for selecting a synthetic route to this compound.
References
Efficacy of 2-Thiopheneacetonitrile as an Intermediate in Drug Discovery: A Comparative Guide
In the landscape of medicinal chemistry, the selection of appropriate intermediates is a critical factor that dictates the efficiency of a synthetic route and the ultimate biological activity of the target molecule. 2-Thiopheneacetonitrile has emerged as a valuable building block, offering a versatile platform for the synthesis of a wide array of therapeutic agents.[1] This guide provides an objective comparison of the efficacy of this compound with its primary alternative, phenylacetonitrile (benzyl cyanide), in drug discovery. The comparison is supported by experimental data from the synthesis of prominent drug molecules derived from each intermediate.
The thiophene ring, a key feature of this compound, is a well-established bioisostere of the phenyl ring.[2][3] This means they share similar physicochemical properties, such as size, planarity, and aromaticity, allowing for their substitution in drug candidates with a high likelihood of retaining or even enhancing biological activity.[2][3] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, potentially improving drug-receptor interactions.[3] Furthermore, replacing a phenyl group with a thiophene ring can favorably alter a compound's metabolic stability and pharmacokinetic profile.[3]
Comparative Synthesis and Efficacy
To illustrate the practical application and comparative efficacy of these intermediates, we will examine the synthesis of two major drugs: Cephalothin, a first-generation cephalosporin antibiotic synthesized from a thiophene derivative, and Phenobarbital, a widely used anticonvulsant synthesized from phenylacetonitrile.
Case Study 1: this compound Moiety in the Synthesis of Cephalothin
Cephalothin's synthesis involves the use of 2-thiopheneacetic acid, which is directly derivable from this compound. A common industrial synthesis starts from 2-acetylthiophene, which is then converted to 2-thiopheneacetic acid. This is then coupled with the β-lactam core, 7-aminocephalosporanic acid (7-ACA), to yield cephalothin.[4]
Case Study 2: Phenylacetonitrile in the Synthesis of Phenobarbital
The classical synthesis of Phenobarbital is a multi-step process that commences with phenylacetonitrile (benzyl cyanide). The synthesis involves the formation of key intermediates, including diethyl phenylmalonate, before the final cyclization with urea to form the barbiturate ring structure.[5][6]
Data Presentation: A Comparative Overview of Reaction Yields
The following tables provide a summary of reported yields for the key steps in the synthesis of Cephalothin and Phenobarbital, offering a quantitative comparison of the efficiency of the synthetic routes involving thiophene and phenyl-based intermediates, respectively.
Table 1: Synthesis of Cephalothin from 2-Acetylthiophene
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Friedel-Crafts Acylation | Thiophene | 2-Acetylthiophene | 84-91%[7] |
| Willgerodt-Kindler Reaction | 2-Acetylthiophene | 2-Thiopheneacetic acid | Yields for this specific multi-step conversion to the acid are variable and often reported as part of a continuous process. |
| Amide Coupling | 2-Thiopheneacetic acid and 7-ACA | Cephalothin | High-yielding industrial processes are established, though specific academic literature yields vary. |
Table 2: Synthesis of Phenobarbital from Phenylacetonitrile
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Carbethoxylation | Phenylacetonitrile | Diethyl phenylmalonate | 76-82%[8] |
| Ethylation | Diethyl phenylmalonate | Diethyl ethylphenylmalonate | ~80% |
| Cyclocondensation with Urea | Diethyl ethylphenylmalonate | Phenobarbital | 17.45% (in one cited study)[9] |
It is important to note that the yields can vary significantly based on the specific reaction conditions, purity of reagents, and the scale of the synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the preparation of this compound involves a two-step process:
-
Preparation of 2-Chloromethylthiophene: Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature. Phosphorus trichloride is added to increase the acid concentration.[10]
-
Cyanation: The resulting 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system of water and acetone under heating to produce this compound.[10] A reported yield for this process is greater than 75%.[10]
Protocol 2: α-Ethylation of Phenylacetonitrile (A key step in Phenobarbital synthesis)
This protocol is adapted from established organic synthesis procedures.
-
In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst like benzyltriethylammonium chloride.
-
Cool the mixture in a water bath and add ethyl bromide dropwise while maintaining the temperature between 28-35 °C.
-
After the addition is complete, continue stirring for a designated period (e.g., 2 hours).
-
The reaction is then worked up by adding water and extracting the product with an organic solvent.[11]
Visualizing the Processes
Synthesis of Cephalothin from a Thiophene Precursor
Caption: Synthetic pathway for Cephalothin.
Synthesis of Phenobarbital from Phenylacetonitrile
Caption: Synthetic pathway for Phenobarbital.
General Experimental Workflow for Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105503820A - Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. thaiscience.info [thaiscience.info]
- 10. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Thiopheneacetonitrile: A Guide for Researchers
In the landscape of pharmaceutical and fine chemical synthesis, 2-thiopheneacetonitrile serves as a crucial intermediate for the production of various active pharmaceutical ingredients and specialty chemicals.[1][2] The efficiency of its synthesis is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound, offering a detailed look at their reaction kinetics, experimental protocols, and overall performance.
Two primary methods for the synthesis of this compound have been identified, differing primarily in the cyanation step of the common intermediate, 2-chloromethylthiophene.
-
Method A: Cyanation with Sodium Cyanide. This traditional approach involves the chloromethylation of thiophene followed by a nucleophilic substitution reaction with sodium cyanide.[1][3]
-
Method B: Cyanation with Trimethylsilyl Cyanide. A more modern approach that also begins with the chloromethylation of thiophene but utilizes trimethylsilyl cyanide as the cyanating agent, often in the presence of a catalyst.[4]
Comparative Performance and Reaction Kinetics
The choice between these two synthetic routes hinges on a variety of factors including yield, safety, cost, and reaction kinetics. Below is a summary of the key differences and a discussion on the expected reaction kinetics.
| Parameter | Method A: Sodium Cyanide Cyanation | Method B: Trimethylsilyl Cyanide Cyanation |
| Starting Material | Thiophene, Paraformaldehyde, Hydrochloric Acid | Thiophene, Formaldehyde, Hydrogen Chloride Gas |
| Intermediate | 2-Chloromethylthiophene | 2-Chloromethylthiophene |
| Cyanating Agent | Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide ((CH₃)₃SiCN) |
| Solvent for Cyanation | Water and Acetone | Organic Solvent (e.g., 2,3-butanedione) |
| Reaction Temperature | 0-5°C (Chloromethylation); 50-80°C (Cyanation) | 0°C (Chloromethylation) |
| Reaction Time | 3-5 hours (Chloromethylation); 3-6 hours (Cyanation) | 5 hours (Chloromethylation) |
| Reported Yield | >75% | High (not quantified in the document) |
| Safety Considerations | Use of highly toxic Sodium Cyanide | Avoids the use of highly toxic Sodium Cyanide |
From a kinetic standpoint, the rate-determining step in both syntheses is likely the nucleophilic substitution of the chlorine atom in 2-chloromethylthiophene by the cyanide nucleophile.
Method A proceeds via a classic SN2 mechanism. The reaction rate is dependent on the concentration of both 2-chloromethylthiophene and the cyanide ion. The use of a mixed solvent system of water and acetone is a compromise to dissolve both the organic substrate and the inorganic cyanide salt. However, the presence of water, a protic solvent, can solvate the cyanide anion, thereby reducing its nucleophilicity and potentially slowing down the reaction rate.
Method B also follows a nucleophilic substitution pathway, but the nature of the cyanating agent is different. Trimethylsilyl cyanide is less nucleophilic than the free cyanide ion. Therefore, this reaction often requires a catalyst, such as a Lewis acid, to activate the electrophilic carbon of 2-chloromethylthiophene. The reaction is typically carried out in an aprotic organic solvent, which does not solvate the nucleophile as strongly as a protic solvent, potentially leading to a faster reaction rate compared to Method A under similar concentrations, assuming effective catalysis. The overall kinetics will be influenced by the concentration of the substrate, the trimethylsilyl cyanide, and the catalyst.
Experimental Protocols
Method A: Synthesis of this compound via Sodium Cyanide Cyanation
This protocol is based on the method described in patent CN104513225A.[1]
Step 1: Preparation of 2-Chloromethylthiophene
-
In a reaction vessel, combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5°C).
-
During the reaction, slowly add phosphorus trichloride. This reacts with any water present to generate hydrogen chloride gas in situ, thereby increasing the acid concentration and promoting the reaction.
-
Maintain the reaction at 0-5°C for 3-5 hours.
-
Upon completion, the crude 2-chloromethylthiophene is obtained and can be used directly in the next step.
Step 2: Preparation of this compound
-
In a separate reaction vessel, prepare a solution of sodium cyanide in a mixture of water and acetone.
-
Heat the cyanide solution to 50-80°C.
-
Add the crude 2-chloromethylthiophene from the previous step to the heated cyanide solution.
-
Maintain the reaction at this temperature for 3-6 hours.
-
After the reaction is complete, the mixture is worked up to isolate the this compound. The patent reports a yield of over 75%.[1]
Method B: Synthesis of this compound via Trimethylsilyl Cyanide Cyanation
This protocol is based on the method described in patent CN103992302A.[4]
Step 1: Preparation of 2-Chloromethylthiophene
-
In a reaction vessel containing an organic solvent (e.g., 2,3-butanedione), dissolve thiophene.
-
Introduce formaldehyde and pass hydrogen chloride gas through the solution while maintaining the temperature at 0°C.
-
Continue the reaction for 5 hours.
-
The resulting 2-chloromethylthiophene in the organic solvent can be used in the subsequent step. This method has the advantage of producing a more stable solution of the potentially explosive 2-chloromethylthiophene.
Step 2: Preparation of this compound
-
To the solution of 2-chloromethylthiophene, add trimethylsilyl cyanide in the presence of a suitable catalyst (not specified in the abstract).
-
The reaction is carried out in the same organic solvent.
-
The patent suggests that this method leads to a high yield and improved product quality and safety performance compared to methods using sodium cyanide.[4]
Synthesis Pathway Diagram
Caption: A comparison of two synthetic pathways for this compound.
References
- 1. CN104513225A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. CN103992302A - Synthesis process of 2-thiopheneacetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Reaction Products of 2-Thiopheneacetonitrile: Structural Elucidation and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
2-Thiopheneacetonitrile is a versatile precursor in organic synthesis, primarily utilized in the construction of various heterocyclic systems with significant biological activities. This guide provides a comparative analysis of two major classes of reaction products derived from this compound: 2-aminothiophenes via the Gewald reaction and 2-thienylacrylonitriles through Knoevenagel condensation. We present a structural elucidation of these products, supported by experimental data, and a comparison of their biological performance.
Reaction Pathways of this compound
This compound serves as a key building block for the synthesis of complex molecules due to its reactive nitrile group and the α-methylene protons.[1] The two primary reaction pathways explored in this guide are the Gewald reaction and the Knoevenagel condensation.
Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction that yields highly substituted 2-aminothiophenes.[2] This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester (in this case, this compound) in the presence of elemental sulfur and a base. The resulting 2-aminothiophene scaffold is a prominent feature in a variety of pharmacologically active compounds.[3]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[4] This process, typically catalyzed by a weak base, results in the formation of a C=C double bond, yielding α,β-unsaturated nitrile derivatives, in this case, 2-thienylacrylonitriles.[5]
Comparative Data of Reaction Products
The following tables summarize the structural and biological data for representative reaction products of this compound.
Table 1: Gewald Reaction Products - Substituted 2-Aminothiophenes
| Product Name | Structure | Reactants | Yield (%) | Spectroscopic Data Highlights | Biological Activity |
| 2-Amino-4-phenyl-thiophene-3-carbonitrile |
| Benzaldehyde, this compound, Sulfur | Not Specified | ¹H NMR (DMSO-d₆): δ 7.20-7.45 (m, 5H, Ar-H), 6.85 (s, 1H, H-5), 5.80 (s, 2H, NH₂) | Precursor for various bioactive molecules, including antitubercular and antiproliferative agents.[6] |
| 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile |
| 4-Methoxybenzaldehyde, this compound, Sulfur | Not Specified | ¹H-NMR: δ = 6.27 ppm (s, 1H, H-5), 4.85 ppm (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)[7] | Investigated for antimicrobial and anticancer activities.[8] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Cyclohexanone, this compound, Sulfur | 55%[9] | ¹H NMR (CDCl₃): δ 4.60 (br s, 2H, NH₂), 2.50-2.60 (m, 4H, CH₂), 1.70-1.80 (m, 4H, CH₂) | Building block for pharmaceuticals and materials science.[2] |
Table 2: Knoevenagel Condensation Products - 2-Thienylacrylonitriles
| Product Name | Structure | Reactants | Yield (%) | Spectroscopic Data Highlights | Biological Activity (IC₅₀) |
| (E)-3-(4-Chlorophenyl)-2-(thiophen-2-yl)acrylonitrile |
| 4-Chlorobenzaldehyde, this compound | 85% | ¹H NMR (CDCl₃): δ 7.85 (d, 2H), 7.45 (d, 2H), 7.60 (d, 1H), 7.40 (s, 1H), 7.20 (t, 1H) | Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 12.5 µg/mL[10] |
| (E)-3-(4-Methoxyphenyl)-2-(thiophen-2-yl)acrylonitrile |
| 4-Methoxybenzaldehyde, this compound | 90% | ¹H NMR (CDCl₃): δ 7.80 (d, 2H), 7.00 (d, 2H), 7.55 (d, 1H), 7.35 (s, 1H), 7.15 (t, 1H), 3.85 (s, 3H) | Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 25 µg/mL[10] |
| (E)-3-(4-Nitrophenyl)-2-(thiophen-2-yl)acrylonitrile |
| 4-Nitrobenzaldehyde, this compound | 88% | ¹H NMR (CDCl₃): δ 8.30 (d, 2H), 8.00 (d, 2H), 7.65 (d, 1H), 7.50 (s, 1H), 7.25 (t, 1H) | Antifungal (Candida albicans): > 50 µg/mL. Anticancer (MCF-7): 6.25 µg/mL[10] |
Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes
A mixture of the appropriate aldehyde or ketone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL) is stirred at room temperature. A catalytic amount of a base, such as morpholine or diethylamine (2 mmol), is added dropwise. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50 °C) for a specified time (typically 2-6 hours) and monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.[9]
General Procedure for the Knoevenagel Condensation of this compound
To a solution of this compound (10 mmol) and an aromatic aldehyde (10 mmol) in a suitable solvent such as ethanol or methanol (20 mL), a catalytic amount of a weak base like piperidine or triethylamine (1-2 mmol) is added.[4] The reaction mixture is stirred at room temperature or refluxed for a period ranging from 30 minutes to a few hours, with the progress monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-thienylacrylonitrile product.[10]
Structural Elucidation Methods
The structures of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as C≡N (nitrile), NH₂ (amine), and C=C (alkene).
Visualizing Reaction Pathways and Workflows
Caption: The Gewald reaction pathway for the synthesis of 2-aminothiophenes.
Caption: The Knoevenagel condensation for synthesizing 2-thienylacrylonitriles.
Caption: A general experimental workflow for synthesis and characterization.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The Gewald reaction provides a direct route to substituted 2-aminothiophenes, which are key scaffolds in medicinal chemistry. The Knoevenagel condensation, on the other hand, yields 2-thienylacrylonitrile derivatives with demonstrated antifungal and anticancer properties. The choice of reaction pathway allows for the targeted synthesis of compounds with distinct structural features and biological activities. The data and protocols presented in this guide offer a comparative framework to aid researchers in the selection and development of novel thiophene-based compounds for pharmaceutical and other applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. 2-Amino-4-phenyl-3-thiophenecarbonitrile|CAS 4651-73-4 [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpscr.info [ijpscr.info]
- 10. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 2-(Thiophen-2-yl)propanenitrile and detailed methodologies for its purity assessment. The information presented herein is intended to assist researchers in selecting the most suitable synthetic and analytical strategies to obtain high-purity 2-(Thiophen-2-yl)propanenitrile, a critical intermediate in the development of various pharmaceutical compounds.
Synthesis of 2-(Thiophen-2-yl)propanenitrile: A Comparison of Two Primary Routes
The synthesis of 2-(Thiophen-2-yl)propanenitrile is predominantly achieved through two main pathways: direct α-alkylation of a pre-existing nitrile and a multi-step synthesis from a thiophene derivative. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations.[1]
Route 1: Direct α-Alkylation of 2-(Thiophen-2-yl)acetonitrile
This is often considered the most straightforward approach, provided the starting material, 2-(thiophen-2-yl)acetonitrile, is readily accessible.[1] The reaction involves the deprotonation of the α-carbon of the acetonitrile derivative with a strong base, followed by quenching with an electrophile, typically methyl iodide.
Route 2: Multi-step Synthesis from 2-Acetylthiophene
This alternative pathway commences with the more common thiophene derivative, 2-acetylthiophene. This route involves a Knoevenagel condensation followed by a reduction step.
A comparative overview of these two synthetic routes is presented in Table 1.
| Parameter | Route 1: α-Alkylation | Route 2: From 2-Acetylthiophene |
| Starting Material | 2-(Thiophen-2-yl)acetonitrile | 2-Acetylthiophene |
| Key Reactions | Deprotonation, Alkylation | Knoevenagel Condensation, Reduction |
| Typical Reagents | Strong base (e.g., NaH, LDA), Methyl Iodide | Malononitrile, Piperidine, Reducing agent |
| Reported Yield | Generally high, dependent on base and reaction conditions | Moderate to high, dependent on each step's efficiency |
| Potential for Impurities | Unreacted starting material, dialkylated product, elimination byproducts | Unreacted intermediates, byproducts from side reactions during condensation and reduction |
| Overall Complexity | Fewer steps, conceptually simpler | More steps, requires isolation of intermediate |
Purity Assessment Methodologies
Accurate determination of the purity of synthesized 2-(Thiophen-2-yl)propanenitrile is crucial for its application in pharmaceutical synthesis. Several analytical techniques can be employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) being the most common and reliable methods.
A summary of these analytical techniques for the purity assessment of 2-(Thiophen-2-yl)propanenitrile is provided in Table 2.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantitative purity, detection of non-volatile impurities. | High resolution, widely available, excellent for quantitative analysis. |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknown impurities. | High sensitivity, excellent for identifying trace impurities and residual solvents. |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | Absolute purity determination without the need for a reference standard of the analyte. | Primary analytical method, high precision and accuracy, provides structural information. |
Experimental Protocols
Detailed experimental protocols for the synthesis and purity assessment of 2-(Thiophen-2-yl)propanenitrile are provided below.
Synthesis Protocols
Route 1: α-Alkylation of 2-(Thiophen-2-yl)acetonitrile
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-(thiophen-2-yl)acetonitrile in an anhydrous solvent such as THF.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a strong base, such as sodium hydride (NaH).
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Slowly add a slight excess (1.1 equivalents) of methyl iodide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Route 2: Multi-step Synthesis from 2-Acetylthiophene
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 2-acetylthiophene and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-cyano-3-(thiophen-2-yl)but-2-enenitrile.
-
Reduction: The reduction of the double bond can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or with a reducing agent like sodium borohydride in a suitable solvent. The specific conditions will depend on the chosen reducing agent.
-
Work-up and Purification: After the reduction is complete, the reaction is worked up according to the specific reducing agent used. The crude product is then purified by column chromatography or vacuum distillation.
Purity Assessment Protocols
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.
-
Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample. Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals. Maleic anhydride or dimethyl sulfone are suitable candidates.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2-(Thiophen-2-yl)propanenitrile (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 2-(Thiophen-2-yl)propanenitrile
-
IS = Internal Standard
-
-
Visualizing Workflows and Comparisons
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic and analytical workflows.
Caption: Synthetic workflows for 2-(Thiophen-2-yl)propanenitrile.
Caption: General workflow for purity assessment.
References
Safety Operating Guide
Proper Disposal of 2-Thiopheneacetonitrile: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Thiopheneacetonitrile are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound (CAS No. 20893-30-5).
Hazard Profile and Safety Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation, as well as respiratory irritation[1]. It is also a combustible liquid. Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Eyeshields or safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A dust mask (type N95 or equivalent).
-
Body Protection: A lab coat or other protective clothing.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| CAS Number | 20893-30-5 |
| Density | 1.157 g/mL at 25 °C |
| Boiling Point | 115-120 °C at 22 mmHg |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic |
Source: Sigma-Aldrich Safety Data Sheet
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company[2]. This ensures that the compound is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.
1. Segregation and Collection:
-
Immediately segregate waste containing this compound at the point of generation. This includes any unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips).
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste[2].
2. Waste Container Requirements:
-
Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste[1][2].
-
The container must be kept tightly closed except when adding waste[1][2].
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards, such as "Toxic" and "Combustible".
4. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks[1][2].
5. Professional Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].
-
Provide a complete characterization of the waste to the disposal service. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste according to local, regional, and national regulations[3].
Spill Cleanup Procedure
In the event of a spill, follow these emergency procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[1].
-
Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment as listed above.
-
Contain the Spill: Use an inert absorbent material, such as dry lime, sand, or soda ash, to soak up the spilled liquid[1][4].
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste[1][4].
-
Decontaminate the Area: Ventilate and wash the area thoroughly after the cleanup is complete[4].
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Thiopheneacetonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Thiopheneacetonitrile. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards include toxicity upon ingestion, skin contact, and inhalation, as well as potential for serious eye and skin irritation.[1]
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[1]
-
Acute Toxicity, Dermal (Category 4)[1]
-
Acute Toxicity, Inhalation (Category 4)[1]
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system[1]
A comprehensive list of required personal protective equipment is detailed below. This equipment should be worn at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves before use. | To prevent skin contact, which can be harmful.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.[1] | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK). | To avoid inhalation of harmful vapors.[1] |
Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to ensure safe handling of this compound.
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify the availability and functionality of an emergency eyewash station and safety shower.
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the chemical.
Handling:
-
Always handle this compound inside a certified chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mist.[3]
-
When weighing, use a balance inside the fume hood or in a ventilated enclosure.
-
For transferring, use appropriate chemical-resistant tools (e.g., glass pipettes, spatulas).
-
Keep the container tightly closed when not in use.[3]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
-
Keep containers tightly closed to prevent leakage and evaporation.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
| Parameter | Value |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[1] |
| Flash Point | 102 °C (215.6 °F) - closed cup[1] |
Disposal: this compound and any materials contaminated with it are considered hazardous waste.
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3]
-
Do not allow the chemical to enter drains.[3]
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[3]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
